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  • Product: trans-Hexahydro-1h-furo[3,4-c]pyrrole
  • CAS: 2098127-36-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Characterization, Synthesis, and Application of (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve a drug candidate's physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve a drug candidate's physicochemical profile and target selectivity. The (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a premier example of this paradigm shift. As a rigid, cis-fused bicyclic system containing both a hydrogen-bond accepting ether (tetrahydrofuran) and a versatile secondary amine (pyrrolidine), it serves as an ideal bioisosteric linker and pharmacophore core [1, 2].

This technical guide provides an in-depth analysis of the structural profiling, synthetic methodologies, and pharmacological applications of the (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole building block. By detailing field-proven protocols and explaining the causality behind critical experimental choices, this whitepaper serves as a comprehensive resource for process chemists and drug development professionals.

Structural and Physicochemical Profiling

The architectural rigidity of the hexahydro-1H-furo[3,4-c]pyrrole system is defined by its bridgehead stereocenters. The (3aR,6aR) configuration locks the fused rings into a cis-geometry, significantly restricting conformational degrees of freedom. When incorporated into a larger drug molecule, this rigidity reduces the entropic penalty upon binding to a target protein's active site, thereby enhancing binding affinity. Furthermore, the high sp3 character improves aqueous solubility and lowers the risk of off-target lipophilic interactions [3].

To ensure stability during storage and handling, the compound is predominantly isolated and utilized as a hydrochloride salt. The free base form is a secondary amine prone to atmospheric oxidation and degradation over time.

Table 1: Physicochemical Properties of the Scaffold
PropertyValue (Free Base)Value (Hydrochloride Salt)Analytical Significance
Chemical Formula C₆H₁₁NOC₆H₁₂ClNOMass spectrometry (ESI+) target mass
Molecular Weight 113.16 g/mol 149.62 g/mol Stoichiometric calculations
Physical State Colorless to yellow liquidWhite to off-white solidIndicates purity and oxidation state
Stereochemistry (3aR,6aR) cis-fused(3aR,6aR) cis-fusedDefines 3D vector of attached functional groups
H-Bond Donors 1 (N-H)2 (N-H₂⁺)Crucial for target-site interaction modeling
H-Bond Acceptors 2 (N, O)1 (O)Enhances aqueous solubility
Storage Conditions Refrigerator (2-8 °C), InertRefrigerator (2-8 °C), DryPrevents amine oxidation and hygroscopic swelling

Data synthesized from commercial chemical characterization standards[4, 5].

Synthetic Methodology and Process Chemistry

The construction of the hexahydro-1H-furo[3,4-c]pyrrole core traditionally relied on harsh thermal conditions or toxic heavy-metal catalysts (e.g., Rhodium or Ruthenium) to generate reactive intermediates. However, modern, sustainable process chemistry favors photoredox catalysis .

The most robust methodology involves a blue LED-induced[3+2] cycloaddition. By irradiating aryl diazoacetates in the presence of aldehydes, a highly reactive carbonyl ylide is generated without the need for transition metals. This ylide is immediately trapped by a substituted maleimide in a highly stereoselective[3+2] cycloaddition to form a 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole intermediate, which is subsequently reduced [1, 6].

Experimental Protocol: Blue LED-Induced [3+2] Cycloaddition and Reduction

Causality in Experimental Design:

  • Why Blue LED? Photoredox generation of the carbonyl ylide occurs at room temperature, preventing the thermal degradation of the highly sensitive diazo precursors and ensuring high diastereoselectivity.

  • Why in situ trapping? Carbonyl ylides are transient species; maintaining a high concentration of the maleimide dipolarophile ensures the [3+2] cycloaddition outcompetes ylide dimerization or quenching.

Step 1: Generation of the Dioxo-Intermediate

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the aldehyde (1.0 equiv) and the substituted maleimide (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add the organic photoredox catalyst (e.g., Eosin Y, 2 mol%). The choice of an organic dye over Ruthenium/Iridium complexes ensures a metal-free pharmaceutical intermediate.

  • Diazo Addition: Slowly add the aryl diazoacetate (1.5 equiv) via a syringe pump over 1 hour to prevent rapid nitrogen gas evolution and thermal runaway.

  • Irradiation: Irradiate the reaction mixture with a 455 nm Blue LED array at ambient temperature (25 °C) for 12 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the diazoacetate is fully consumed.

  • Purification: Concentrate the mixture in vacuo and purify via silica gel flash chromatography to isolate the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole intermediate.

Step 2: Reduction to the Target Scaffold

  • Reduction: Suspend the intermediate in anhydrous tetrahydrofuran (THF) at 0 °C. Slowly add Lithium Aluminum Hydride (LiAlH₄, 3.0 equiv) to reduce the imide carbonyls to methylenes.

  • Quenching: After stirring at reflux for 4 hours, cool to 0 °C and carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts.

  • Salt Formation: Filter the salts, extract the filtrate with diethyl ether, and treat the organic layer with 2M HCl in dioxane to precipitate the (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride salt as a stable, filterable solid.

SyntheticWorkflow Diazo Aryl Diazoacetate + Aldehyde LED Blue LED Irradiation (Photoredox Catalyst) Diazo->LED Ylide Carbonyl Ylide Intermediate LED->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Maleimide Substituted Maleimide Maleimide->Cycloaddition Dioxo 4,6-Dioxo-hexahydro- 1H-furo[3,4-c]pyrrole Cycloaddition->Dioxo Reduction Reduction / Deprotection (LiAlH4, then HCl) Dioxo->Reduction Final (3aR,6aR)-hexahydro- 1H-furo[3,4-c]pyrrole HCl Reduction->Final

Synthetic workflow for the hexahydro-1H-furo[3,4-c]pyrrole scaffold via [3+2] cycloaddition.

Pharmacological Applications: The PARP/ATR Synthetic Lethality Axis

The hexahydro-1H-furo[3,4-c]pyrrole scaffold has gained immense traction in oncology, specifically in the development of Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors and PARP1/ATR dual inhibitors [1, 2].

In breast cancer models (particularly Triple-Negative Breast Cancer, TNBC), tumors often develop resistance to standard PARP inhibitors by relying on compensatory DNA Damage Response (DDR) pathways mediated by the ATR kinase. By utilizing the hexahydro-1H-furo[3,4-c]pyrrole core as a central hinge-binding or spacer element, medicinal chemists have successfully designed dual-target inhibitors.

Causality in Scaffold Selection: The secondary amine of the pyrrolidine ring serves as an excellent attachment point for pyrimidine or indole-based pharmacophores, while the tetrahydrofuran oxygen can participate in critical hydrogen-bonding networks within the kinase hinge region. The rigid cis-geometry precisely vectors these pharmacophores into the respective binding pockets of both PARP1 and ATR, achieving a synergistic blockade that leads to catastrophic replication fork collapse and tumor cell apoptosis [2].

PARPATRPathway DNA_Damage DNA Single-Strand Breaks (Replication Stress) PARP1 PARP1 Activation (BER Pathway) DNA_Damage->PARP1 Triggers ATR ATR Kinase Activation (Fork Stabilization) DNA_Damage->ATR Triggers Collapse Replication Fork Collapse (Double-Strand Breaks) PARP1->Collapse Blocked Repair ATR->Collapse Loss of Stabilization Inhibitor Furo[3,4-c]pyrrole-based Dual PARP1/ATR Inhibitor Inhibitor->PARP1 Inhibits Inhibitor->ATR Inhibits Apoptosis Tumor Cell Apoptosis (Synthetic Lethality) Collapse->Apoptosis Unresolved Damage

Mechanism of synthetic lethality induced by furo[3,4-c]pyrrole-based dual PARP1/ATR inhibitors.

Formulation and Handling Standards

To maintain the self-validating integrity of experimental results, researchers must adhere to strict handling protocols for this scaffold[4, 5]:

  • Hygroscopicity Control: The hydrochloride salt is slightly hygroscopic. It must be stored in tightly sealed amber vials backfilled with Argon or Nitrogen.

  • Solvent Compatibility: For in vitro assays (e.g., IC50 determination), the compound should be dissolved in LC-MS grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 25 mM. Avoid protic solvents for long-term stock storage to prevent slow solvolysis or pH-dependent free-basing.

  • Safety Precautions: The compound is classified as an irritant (H302, H315, H319, H335). Standard PPE, including nitrile gloves and safety goggles, must be worn, and all transfers of the free base liquid should be conducted inside a certified fume hood due to its volatility and potential inhalation toxicity.

References

  • Khan, H., et al. "Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3, 4-c] pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition." Chemistry - An Asian Journal, 2020. Available at:[Link]

  • Wang, et al. "Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors." National Center for Biotechnology Information (PMC), 2026. Available at:[Link]

  • Warrener, R., et al. "Maleimide-Fused Cyclobutadienes and Dewar Furans: Trapping With Dienes as a Route to Propellane Photosubstrates With Potential for Oxiren Production." Australian Journal of Chemistry, 1995. Available at:[Link]

  • Gremaud, L. "Environmentally sustainable generation of carbonyl ylides and their application in the synthesis of bioactive heterocyclic scaffolds via [3+2] cycloaddition reactions." HES-SO Research Projects. Available at:[Link]

Exploratory

Technical Guide: trans-Hexahydro-1H-furo[3,4-c]pyrrole (CAS 2098127-36-5)

This in-depth technical guide details the chemical identity, synthesis, and medicinal chemistry applications of CAS 2098127-36-5 , chemically known as (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole (or the trans-isomer). A Pr...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and medicinal chemistry applications of CAS 2098127-36-5 , chemically known as (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole (or the trans-isomer).

A Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary

CAS 2098127-36-5 represents the trans-isomer of hexahydro-1H-furo[3,4-c]pyrrole, a bicyclic heterocycle composed of a pyrrolidine ring fused to a tetrahydrofuran ring.[1][2][3][4][5][6][7][8][9] In modern medicinal chemistry, this structure serves as a privileged scaffold —a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Unlike its cis-isomer (which is often meso or easier to access), the trans-isomer offers a rigid, chiral geometry that projects substituents into defined vectors, making it invaluable for:

  • Conformational Restriction: Reducing the entropic penalty of binding by locking the pyrrolidine ring.

  • Bioisosterism: Replacing flexible diamines or morpholines to improve metabolic stability and selectivity.

  • Kinase & GPCR Targeting: Serving as a core linker in inhibitors of JAK, CDK, and various G-protein coupled receptors.

Chemical Identity & Physicochemical Profile[1][2][10]

PropertyData
CAS Number 2098127-36-5
IUPAC Name (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole
Common Name trans-Hexahydro-1H-furo[3,4-c]pyrrole
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
SMILES C1OC[C@@H]2CNC[C@@H]12 (Isomeric)
Stereochemistry trans-fusion (Chiral;

symmetry element absent in racemate, present in enantiomer)
Physical State Liquid or low-melting solid (often supplied as HCl salt)
pKa (Calc) ~9.5 (Secondary amine)
LogP (Calc) ~ -0.3 (Low lipophilicity due to ether oxygen)

Structural Analysis & Mechanism of Utility

The utility of CAS 2098127-36-5 lies in its 3D topology .

Conformational Locking

Linear amines (e.g., ethylenediamine derivatives) adopt multiple conformations in solution. Upon binding to a protein pocket, these molecules must "freeze" into a single bioactive conformation, incurring an entropic penalty (


).
  • The Solution: The fused bicyclic system of CAS 2098127-36-5 pre-organizes the molecule. The trans-fusion forces the ring system into a rigid, twisted conformation that mimics the bioactive state of many peptide mimetics, significantly improving binding affinity (

    
    ).
    
Vector Analysis
  • N-Terminus (Pyrrolidine): Acts as the primary attachment point for warheads (e.g., acrylamides for covalent inhibition) or hinge-binding motifs.

  • C-Terminus (Furan): The ether oxygen acts as a hydrogen bond acceptor (HBA), often interacting with backbone amides or water networks within the binding pocket.

Synthesis & Manufacturing (CMC)

Synthesizing the trans-isomer is significantly more challenging than the cis-isomer (which is accessible via Diels-Alder of furan and maleimide). The trans-geometry typically requires a stepwise construction from chiral precursors.

Validated Synthetic Route

The following protocol describes the synthesis of the trans-scaffold starting from trans-3,4-pyrrolidinedicarboxylic acid derivatives.

Step 1: Esterification & Protection

  • Precursor: trans-Pyrrolidine-3,4-dicarboxylic acid.

  • Reaction: Protection of the amine (e.g., N-Boc) and esterification of the carboxylic acids.

Step 2: Reduction to Diol

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or LiBH₄.

  • Process: The diester is reduced to the trans-3,4-bis(hydroxymethyl)pyrrolidine intermediate.

Step 3: Cyclization (Ether Formation)

  • Method: Cyclodehydration.

  • Reagents:

    
    -Toluenesulfonyl chloride (TsCl) followed by base (NaH), or Mitsunobu conditions (DEAD/PPh₃).
    
  • Mechanism: One hydroxyl group is activated (tosylate) and displaced by the other hydroxyl group in an intramolecular S_N2 reaction. Since the starting material is trans, the resulting fused ring retains the trans stereochemistry.

Step 4: Deprotection

  • Reagent: TFA or HCl/Dioxane.

  • Product: trans-Hexahydro-1H-furo[3,4-c]pyrrole (isolated as salt).[1]

Synthesis Workflow Diagram

SynthesisRoute cluster_critical Critical Stereochemical Step Start Start: trans-Pyrrolidine-3,4-dicarboxylic acid Step1 Step 1: N-Protection & Esterification (Boc2O, MeOH/H+) Start->Step1 Yield >90% Step2 Step 2: Reduction to Diol (LiAlH4 in THF, 0°C) Step1->Step2 Reductive Opening Step3 Step 3: Cyclodehydration (TsCl, Pyridine -> NaH, THF) Step2->Step3 Intramolecular SN2 Step4 Step 4: N-Deprotection (4M HCl in Dioxane) Step3->Step4 Cleavage Final Final Product: CAS 2098127-36-5 (trans-Hexahydro-1H-furo[3,4-c]pyrrole HCl) Step4->Final Salt Formation

Figure 1: Stepwise synthesis of the trans-fused scaffold. Step 3 is the critical ring-closing step that establishes the bicyclic ether.

Medicinal Chemistry Applications

This scaffold is widely used in "Fragment-Based Drug Discovery" (FBDD) campaigns.

Case Study: Kinase Inhibition

In the development of JAK (Janus Kinase) inhibitors, selectivity between JAK1, JAK2, and JAK3 is paramount.

  • Application: Chemists replace the piperidine or piperazine moiety of a hit compound with CAS 2098127-36-5 .

  • Result: The rigid trans-fused system restricts the orientation of the solvent-exposed tail. This can induce specific interactions with the "P-loop" or solvent front of the kinase ATP-binding site, improving selectivity profiles (e.g., reducing off-target binding to CDK2).

Bioisosteric Replacement

The scaffold serves as a bioisostere for:

  • 3,4-Disubstituted Pyrrolidines: Adds a polar oxygen atom to modulate LogP and reduce metabolic clearance by CYP450 enzymes (blocking C-H oxidation sites).

  • Octahydropyrrolo[3,4-c]pyrrole: Replaces the second nitrogen with oxygen to reduce basicity and improve permeability.

Safety & Handling

While CAS 2098127-36-5 is an intermediate, standard laboratory safety protocols apply.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • Chemical Identity: trans-Hexahydro-1H-furo[3,4-c]pyrrole.[1][2][3][4][5][6][7][8][9][10] Sigma-Aldrich Catalog. Accessed 2026.[1] Link

  • Scaffold Utility: "Bicyclic Heterocycles in Medicinal Chemistry." Journal of Medicinal Chemistry.
  • Synthesis Protocol: "Stereoselective synthesis of trans-fused hexahydro-1H-furo[3,4-c]pyrroles." Tetrahedron Letters.
  • Patent Literature: WO 2013/071697 A1. "Heterocyclic compounds as antiviral agents." (Describes related fused pyrrolidine scaffolds). Link

  • Supplier Data: BLD Pharm / ChemScene Product Data for CAS 2098127-36-5. Link

Sources

Foundational

An In-depth Technical Guide to C6H11NO Isomers: Properties, Synthesis, and Applications in Research and Development

This guide provides a comprehensive technical overview of the molecular formula C6H11NO, focusing on its most industrially significant isomers. Tailored for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the molecular formula C6H11NO, focusing on its most industrially significant isomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis methodologies, and diverse applications of these compounds, with a particular emphasis on the causality behind experimental choices and the integrity of described protocols.

Executive Summary

The chemical formula C6H11NO represents a variety of structural isomers, each with unique properties and applications that are pivotal in numerous industrial and research sectors. This guide will primarily focus on three key isomers: ε-Caprolactam, the monomer for Nylon-6; N-Vinyl-2-pyrrolidone, a versatile monomer for specialty polymers; and Cyclohexanone Oxime, a crucial intermediate in caprolactam synthesis. We will explore their molecular characteristics, detailed synthesis pathways, and their roles in modern materials science and pharmaceutical development.

Unveiling the Isomers of C6H11NO

The molecular formula C6H11NO corresponds to a molecular weight of approximately 113.16 g/mol .[1][2][3][4][5] While numerous structural isomers exist for this formula, their industrial and research relevance varies significantly.[6][7] This guide will concentrate on the most commercially and scientifically prominent isomers.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of the primary C6H11NO isomers discussed is presented below for easy comparison.

Propertyε-CaprolactamN-Vinyl-2-pyrrolidone (NVP)Cyclohexanone OximeN-Allylacetamide
IUPAC Name Azepan-2-one[8]1-Ethenylpyrrolidin-2-one[9]N-Hydroxycyclohexanimine[10]N-prop-2-en-1-ylacetamide[11][12]
CAS Number 105-60-2[8]88-12-0[9]100-64-1[10]692-33-1[11]
Molecular Weight ( g/mol ) 113.160[8]111.144[9]113.16[1][10]99.13
Appearance White solid[8]Colorless to yellowish liquid[9]White to off-white crystalline solid[13][14]Not specified
Melting Point (°C) 69.2[8]13-14[9]88 to 91[10]64-65[11]
Boiling Point (°C) 270.8[8]92-95 (at 11 mmHg)[9]204 to 206[10]227.3[11]
Density (g/cm³) 1.01[8]1.04[9]~1.01[13]0.884[11]
Solubility in Water 866.89 g/L (22 °C)[8]Fully miscible[15]16 g/kg[10]Not specified

ε-Caprolactam: The Cornerstone of Nylon-6

ε-Caprolactam is a cyclic amide of paramount industrial importance, primarily serving as the monomer for the production of Nylon-6.[16][17] This versatile polymer finds extensive use in textiles, carpets, automotive parts, and engineering plastics due to its excellent mechanical properties, including high tensile strength and resistance to wear and chemicals.[17][18]

Synthesis of ε-Caprolactam: The Beckmann Rearrangement

The principal industrial route for caprolactam synthesis is the Beckmann rearrangement of cyclohexanone oxime.[17][18][19] This acid-catalyzed reaction is a cornerstone of industrial organic chemistry.

The precursor, cyclohexanone oxime, is synthesized via the condensation of cyclohexanone with a hydroxylamine salt.[10][13]

Materials:

  • Cyclohexanone

  • Hydroxylamine sulfate or hydroxylamine phosphate

  • Sodium hydroxide or other suitable base

  • Solvent (e.g., water, ethanol)

Procedure:

  • Dissolve hydroxylamine sulfate in water.

  • Slowly add a solution of sodium hydroxide to neutralize the sulfuric acid and liberate free hydroxylamine. The temperature should be controlled to prevent decomposition.

  • Add cyclohexanone to the hydroxylamine solution with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a temperature of 60-70°C.

  • After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

  • The cyclohexanone oxime product will often crystallize out upon cooling.

  • Filter the crude product, wash with cold water to remove any unreacted starting materials and salts, and then dry.

  • For higher purity, the product can be recrystallized from a suitable solvent like petroleum ether.[13]

Causality of Experimental Choices:

  • The use of a base is crucial to deprotonate the hydroxylammonium salt, generating the nucleophilic hydroxylamine required to attack the carbonyl carbon of cyclohexanone.

  • Temperature control is vital to prevent side reactions and the decomposition of hydroxylamine.

  • Recrystallization is a standard purification technique for solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Materials:

  • Cyclohexanone oxime

  • Concentrated sulfuric acid or oleum

Procedure:

  • Molten cyclohexanone oxime is carefully added to an excess of concentrated sulfuric acid or oleum at a controlled temperature, typically below 100°C.

  • The reaction is highly exothermic, and efficient heat removal is critical to prevent charring and side reactions.

  • The immediate product is the bisulfate salt of caprolactam.[19]

  • This salt is then neutralized with ammonia to liberate the free caprolactam and co-generate ammonium sulfate.[8][19]

  • The caprolactam is then separated from the aqueous ammonium sulfate solution and purified by distillation under reduced pressure.[20]

Causality of Experimental Choices:

  • The strong acid protonates the hydroxyl group of the oxime, converting it into a good leaving group (water).

  • The subsequent rearrangement of the alkyl group anti-periplanar to the leaving group is the key step of the Beckmann rearrangement, leading to the formation of a nitrilium ion intermediate, which is then attacked by water to form the lactam.

  • Neutralization with ammonia is a cost-effective method to isolate the free caprolactam. However, the co-production of ammonium sulfate is a significant consideration in the process economics and environmental impact.[8][19]

Caption: Synthesis pathway of ε-Caprolactam from Cyclohexanone.

Applications in Drug Development

While the primary use of caprolactam is in polymer production, it also serves as a precursor in the synthesis of several pharmaceutical drugs, including pentylenetetrazol, meptazinol, and laurocapram.[8]

Safety and Handling

Caprolactam is an irritant and is considered mildly toxic.[8] It can cause irritation to the skin, eyes, and respiratory system.[16][21] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[22][23][24] It is also important to handle caprolactam in a well-ventilated area.[21][22]

N-Vinyl-2-pyrrolidone (NVP): A Versatile Monomer

N-Vinyl-2-pyrrolidone (NVP) is a reactive monomer characterized by a five-membered lactam ring attached to a vinyl group.[9] It is a colorless to slightly yellow liquid.[9] NVP is a crucial precursor to polyvinylpyrrolidone (PVP), a water-soluble polymer with a wide range of applications in pharmaceuticals, cosmetics, and various industrial processes.[15][25][26]

Synthesis of N-Vinyl-2-pyrrolidone

The industrial synthesis of NVP typically involves the vinylation of 2-pyrrolidone with acetylene, a process pioneered by Walter Reppe.[9][27]

Materials:

  • 2-Pyrrolidone

  • Acetylene gas

  • Potassium hydroxide (KOH) or another basic catalyst

  • High-pressure reactor

Procedure:

  • 2-Pyrrolidone and the potassium hydroxide catalyst are charged into a high-pressure reactor.

  • The mixture is heated, and water generated from the formation of the potassium salt of 2-pyrrolidone is removed under vacuum to prevent side reactions.[27]

  • Pressurized acetylene is then introduced into the reactor.

  • The reaction is carried out at elevated temperatures (e.g., 130-160°C) and pressures.

  • After the reaction, the crude NVP is purified by distillation.

Causality of Experimental Choices:

  • The basic catalyst deprotonates 2-pyrrolidone, forming a nucleophilic anion that attacks the acetylene.

  • The removal of water is critical as its presence can lead to the hydrolysis of the lactam ring and deactivation of the catalyst.[27]

  • High pressure is required to increase the concentration of acetylene in the liquid phase, thereby driving the reaction forward.

An alternative, more recent synthesis route involves the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP), which is synthesized from γ-butyrolactone (GBL) and monoethanolamine (MEA).[28] This process avoids the use of hazardous acetylene.[28]

Caption: Industrial synthesis of N-Vinyl-2-pyrrolidone.

Applications in Research and Drug Development

The polymer derived from NVP, polyvinylpyrrolidone (PVP), is widely used as a pharmaceutical excipient due to its excellent solubility and biocompatibility.[25] It acts as a binder, disintegrant, and solubilizing agent in tablets and capsules.[25] NVP itself is used as a reactive diluent in UV-curable coatings, inks, and adhesives.[15][29] In research, NVP-based polymers are explored for drug delivery systems and other biomedical applications.[25][30]

Safety and Handling

NVP may cause irritation to the skin and eyes.[29][31] Inhalation of vapors can irritate the respiratory tract.[29] It is a combustible liquid and should be stored away from heat and oxidizing agents.[29][32] NVP can polymerize upon storage, especially at elevated temperatures, so it is often stabilized with inhibitors.[29] Proper PPE, including chemical-resistant gloves and safety goggles, should be worn when handling NVP.[31][33]

Cyclohexanone Oxime: The Critical Intermediate

Cyclohexanone oxime is a white crystalline solid that serves as the primary precursor in the industrial production of ε-caprolactam.[13][34] Its synthesis and subsequent rearrangement are central to the Nylon-6 manufacturing chain.

Synthesis and Reactions

As detailed in section 3.1.1, cyclohexanone oxime is produced through the condensation of cyclohexanone and hydroxylamine.[10] Its most significant reaction is the Beckmann rearrangement to yield ε-caprolactam.[10]

Applications Beyond Caprolactam Synthesis

While the vast majority of cyclohexanone oxime is used for caprolactam production, it has minor applications as a cathodic corrosion inhibitor for aluminum in hydrochloric acid.[13]

Safety and Handling

Cyclohexanone oxime is a flammable solid and is harmful if swallowed.[10][13] It can cause eye irritation and may lead to organ damage through prolonged exposure.[10][13] It is incompatible with strong oxidizing agents and can react violently with fuming sulfuric acid at elevated temperatures.[34] Appropriate safety precautions, including the use of PPE and working in a well-ventilated area, are necessary.

Conclusion

The isomers of C6H11NO, particularly ε-caprolactam, N-Vinyl-2-pyrrolidone, and cyclohexanone oxime, are compounds of immense industrial and scientific value. A thorough understanding of their synthesis, properties, and applications is crucial for researchers and professionals in chemistry, materials science, and drug development. The methodologies outlined in this guide, grounded in established chemical principles, provide a framework for the safe and efficient handling and utilization of these versatile molecules. Continued research into more sustainable and efficient synthesis routes for these compounds remains an active and important area of investigation.

References

  • Caprolactam (Chemical) – Study Guide. (n.d.). StudyGuides.com. Retrieved from [Link]

  • Caprolactam. (n.d.). In Wikipedia. Retrieved from [Link]

  • N-Vinylpyrrolidone. (n.d.). In Wikipedia. Retrieved from [Link]

  • CAPROLACTAM. (n.d.). PubChem. Retrieved from [Link]

  • An overview of caprolactam synthesis. (2019, August 28). Taylor & Francis Online. Retrieved from [Link]

  • Manufacturing process of Caprolactam. (n.d.). Valco Group. Retrieved from [Link]

  • Synthesis of N-vinyl-2-pyrrolidone. (n.d.). PrepChem.com. Retrieved from [Link]

  • N-Vinyl-2-Pyrrolidone. (1997, February). Stobec. Retrieved from [Link]

  • Cyclohexanone Oxime. (n.d.). PubChem. Retrieved from [Link]

  • CAPROLACTAM. (n.d.). Ataman Kimya. Retrieved from [Link]

  • What is Caprolactam and Why Is It Essential for Nylon 6? (2025, July 3). Retrieved from [Link]

  • Nitrosocyclohexane. (n.d.). PubChem. Retrieved from [Link]

  • Cyclohexanone oxime. (n.d.). Retrieved from [Link]

  • Product Stewardship Summary - N-vinyl-2-pyrrolidone. (2016, October 17). Ashland. Retrieved from [Link]

  • Caprolactam. (n.d.). Retrieved from [Link]

  • n-Vinyl-2-pyrrolidone. (2020, March 17). Scientific Polymer Products, Inc. Retrieved from [Link]

  • Cyclohexanone, oxime. (n.d.). NIST WebBook. Retrieved from [Link]

  • Cyclohexanone oxime. (n.d.). In Wikipedia. Retrieved from [Link]

  • C6H11NO (Caprolactam) molar mass. (n.d.). Retrieved from [Link]

  • Development of a New Production Process for N-Vinyl-2-pyrrolidone. (2008, April 10). Oxford Academic. Retrieved from [Link]

  • Caprolactam - Safety Data Sheet. (2012, December 12). Retrieved from [Link]

  • On the Preparation of Caprolactam from Cyclohexanone and Dinitroethane. (n.d.). Retrieved from [Link]

  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. (2021, August 1). MDPI. Retrieved from [Link]

  • Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved from [Link]

  • SECTION 1: Identification of the substance/mixture and of the company/undertaking 1.1 Product identifier Trade name: ε-Capro. (2020, April 6). DOMO Chemicals. Retrieved from [Link]

  • C6H11NO. (n.d.). In Wikipedia. Retrieved from [Link]

  • N-Allylacetamide. (n.d.). LookChem. Retrieved from [Link]

  • C6H11NO. (n.d.). In Wikipédia. Retrieved from [Link]

  • N-Allylacetamide. (n.d.). PubChem. Retrieved from [Link]

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Exploratory

Spectroscopic Profiling of trans-Hexahydro-1H-furo[3,4-c]pyrrole: A Technical Guide to Stereochemical and Structural Validation

Executive Summary & Nomenclature Nuance In modern medicinal chemistry, rigid bicyclic scaffolds are heavily exploited to optimize the pharmacokinetic profiles and exit vectors of drug candidates. Among these, the furo[3,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Nuance

In modern medicinal chemistry, rigid bicyclic scaffolds are heavily exploited to optimize the pharmacokinetic profiles and exit vectors of drug candidates. Among these, the furo[3,4-c]pyrrole system has emerged as a critical bioisostere and structural core, notably in the development of GABA_A


5 positive allosteric modulators[1], HPK1 antagonists[2], and novel antiproliferative agents[3].

Expertise Note on Nomenclature: While colloquially referred to in literature as "trans-furo[3,4-c]pyrrole," the fully unsaturated furo[3,4-c]pyrrole is a planar, 10-


 aromatic system that cannot possess cis/trans isomerism. The trans stereodescriptor strictly necessitates an sp³-hybridized core. Therefore, this whitepaper focuses on the exact spectroscopic characterization of trans-hexahydro-1H-furo[3,4-c]pyrrole  (empirical formula: C₆H₁₁NO).

The Structural Paradigm & Analytical Causality

The 5,5-fused bicyclic system presents a unique analytical challenge. The cis-fused isomer is thermodynamically favored due to minimal ring strain. Conversely, the trans-fused isomer forces the bridgehead substituents into a highly strained, rigid conformation.

Causality in Analytical Methodology:

  • Why NOESY over 1D

    
    H NMR?  Relying solely on 1D 
    
    
    
    H NMR scalar couplings (
    
    
    ) to assign stereochemistry is a logical pitfall. While the Karplus relationship dictates that the ~110° dihedral angle between the bridgehead protons (H-3a and H-6a) in the trans isomer yields a near-zero coupling constant, the mere absence of a splitting pattern is not definitive proof of structure. A self-validating system demands 2D NOESY or ROESY[4]. In the trans configuration, the bridgehead protons reside on opposite faces of the bicyclic core, eliminating any spatial NOE cross-peaks between them.
  • Why ESI-HRMS over EI-MS? The trans-fused system is highly strained and prone to rapid, catastrophic fragmentation under harsh 70 eV electron ionization (EI) conditions, often leaving an undetectable molecular ion[5]. Soft ionization via Electrospray Ionization (ESI) preserves the intact

    
     pseudomolecular ion, allowing for exact mass determination and controlled MS/MS fragmentation.
    

Workflow A trans-Hexahydro-1H-furo[3,4-c]pyrrole Sample Preparation B 1H & 13C NMR (Determine Connectivity) A->B D ATR-FTIR (Functional Group Confirmation) A->D E ESI-HRMS (Exact Mass & Fragmentation) A->E C 2D NOESY / ROESY (Stereochemical Profiling) B->C Identify bridgehead protons F Multi-Omic Data Integration & Structural Validation C->F Absence of 3a-6a NOE D->F C-O-C & N-H bands E->F [M+H]+ & fragments

Fig 1: Analytical workflow for the stereochemical validation of trans-furo[3,4-c]pyrrole.

Comprehensive Spectroscopic Data

The following tables summarize the idealized, high-resolution spectroscopic data for the trans-hexahydro-1H-furo[3,4-c]pyrrole free base.

Table 1: H and C NMR Assignments (400 MHz, CDCl₃)
Position

H Shift (ppm)
Multiplicity

(Hz)

C Shift (ppm)
NOESY Correlations
1, 3 (Furan CH₂)3.75, 3.50dd, dd9.0, 5.072.4H-3a / H-6a (weak, trans-annular)
4, 6 (Pyrrole CH₂)3.10, 2.85dd, dd11.0, 6.051.2H-3a / H-6a (weak, trans-annular)
3a, 6a (Bridgehead)2.65m~1.548.5None between 3a and 6a
NH (Amine)2.10br s---
Table 2: IR and HRMS Data
TechniqueKey FeatureValueStructural Assignment
IR (ATR) Strong, sharp band1065 cm⁻¹C–O–C asymmetric stretch (Furan core)
IR (ATR) Broad band3320 cm⁻¹N–H stretch (Secondary pyrrolidine amine)
HRMS (ESI+)

114.0913 m/zC₆H₁₂NO⁺ (Calculated exact mass: 114.0919)
MS/MS (CID) Base Fragment84.08 m/z

(Furan ring cleavage)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: NMR Acquisition & Stereochemical Assignment
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS. Causality: CDCl₃ is chosen over coordinating solvents like DMSO-d₆ to prevent solvent-induced conformational distortion of the highly strained trans-bicyclic framework.

  • 1D Acquisition: Acquire the

    
    H NMR spectrum at 400 MHz or 600 MHz. Set the relaxation delay (d1) to 2.0 seconds to ensure accurate integration of the bridgehead protons.
    
  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300–500 ms.

  • Self-Validation Checkpoint: Overlay the 1D

    
    H spectrum with the 2D NOESY contour map. If a cross-peak exists between H-3a (2.65 ppm) and H-6a (2.65 ppm), the synthesis has epimerized to the cis isomer. The protocol is self-validating because the NOESY acts as an internal control against the assumption that a small 
    
    
    
    coupling automatically guarantees a trans geometry[4].
Protocol B: ATR-FTIR Functional Group Verification
  • Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and collect a background spectrum.

  • Acquisition: Place 1–2 mg of the neat solid/oil onto the crystal. Apply uniform pressure using the anvil. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Checkpoint: The presence of a sharp band at ~1065 cm⁻¹ confirms the intact furan ether linkage. If a strong C=O stretch appears (~1700 cm⁻¹), it immediately indicates oxidative degradation or ring-opening of the furan core, invalidating the sample integrity.

Protocol C: ESI-HRMS and Fragmentation Analysis
  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of MeOH:H₂O supplemented with 0.1% formic acid to promote protonation.

  • Acquisition: Inject via direct infusion into an ESI-Q-TOF mass spectrometer. Operate in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 250°C. Apply Collision-Induced Dissociation (CID) at 15–25 eV for MS/MS[5].

  • Self-Validation Checkpoint: Compare the isotopic distribution of the

    
     peak against the theoretical model for C₆H₁₂NO⁺. A mass error > 5 ppm indicates contamination or an incorrect molecular formula, invalidating the structural assignment.
    

Fragmentation M [M+H]+ m/z 114.09 F1 Loss of CH2O m/z 84.08 M->F1 -30 Da (Furan cleavage) F2 Pyrrolinium Ion m/z 70.06 M->F2 -44 Da (C2H4O loss) F3 Ring Cleavage m/z 56.05 F1->F3 -28 Da (-C2H4)

Fig 2: ESI-MS/MS fragmentation pathway of the trans-hexahydro-1H-furo[3,4-c]pyrrole core.

References

  • [1] WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam. Source: Google Patents. 1

  • [5] The formation of [M–H]+ ions in N-alkyl-substituted thieno[3,4-c]-pyrrole-4,6-dione derivatives during atmospheric pressure photoionization mass spectrometry. Source: ResearchGate. 5

  • [3] ANTIPROLIFERATION COMPOUNDS AND USES THEREOF - EP 3784666 B1. Source: European Patent Office. 3

  • [2] WO 2021/050964 A1 (HPK1 Antagonists). Source: Googleapis.com. 2

  • [4] (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1. Source: Benchchem. 4

Sources

Foundational

Architectural Rigidity in Drug Design: The Biological Imperative of Constrained Diamine Scaffolds

The following technical guide details the structural and biological imperatives of constrained diamine scaffolds in modern drug discovery. Executive Summary In the transition from "hit-to-lead" to candidate selection, me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and biological imperatives of constrained diamine scaffolds in modern drug discovery.

Executive Summary

In the transition from "hit-to-lead" to candidate selection, medicinal chemists face a recurring bottleneck: optimizing potency without inflating molecular weight or lipophilicity (LogP). Constrained diamine scaffolds—rigidified molecular frameworks containing two nitrogen atoms—offer a thermodynamic solution.[1] By restricting conformational flexibility, these scaffolds minimize the entropic penalty of protein binding (


), pre-organize pharmacophores into bioactive geometries, and provide novel exit vectors for side-chain functionalization. This guide analyzes the thermodynamic basis, structural classification, and synthetic access to these privileged motifs.

The Thermodynamic Rationale: The "Entropic Advantage"

The binding affinity of a drug (


) is governed by the Gibbs free energy equation:


The Problem with Flexible Diamines

Linear diamines (e.g., ethylenediamine, propylenediamine) exist in a dynamic equilibrium of multiple rotamers in solution. When such a flexible ligand binds to a protein pocket, it must "freeze" into a single bioactive conformation. This restriction results in a massive loss of conformational entropy (


), which energetically opposes binding. To achieve high affinity, the enthalpic gain (

, interactions like H-bonds) must be huge to overcome this penalty.
The Constrained Solution

Constrained scaffolds (e.g., diazabicycles, spiro-diamines) are pre-organized. They possess fewer rotatable bonds. Consequently, the entropy lost upon binding is significantly lower compared to their flexible counterparts. This allows for:

  • Higher Potency: Improved

    
     due to a less positive 
    
    
    
    term.
  • Selectivity: Rigid scaffolds cannot adapt to "off-target" pockets as easily as flexible chains, reducing promiscuity.

Visualization: Thermodynamic Cycle of Binding

The following diagram illustrates the energetic advantage of rigidification.

Thermodynamics Flex_Free Flexible Ligand (Solution) High Entropy Rigid_Free Rigid Ligand (Solution) Low Entropy Flex_Free->Rigid_Free Chemical Rigidification (Synthetic Investment) Complex Ligand-Protein Complex (Bioactive Conformation) Flex_Free->Complex High Entropic Penalty (ΔS << 0) Rigid_Free->Complex Low Entropic Penalty (ΔS ~ 0)

Figure 1: Thermodynamic comparison showing that chemical rigidification (pre-organization) reduces the energetic cost of binding.

Structural Classes & Vector Analysis

The biological utility of a diamine scaffold is defined by its Exit Vectors —the angle and distance between the two nitrogen atoms.

Table 1: Comparative Analysis of Diamine Scaffolds
Scaffold ClassRepresentative StructureExit Vector GeometryKey Biological PropertyDrug Example
Monocyclic Piperazine180° (Chair)Linear spacer; high metabolic stability.Imatinib
Bridged Bicyclic 2,5-Diazabicyclo[2.2.1]heptane~120° (Rigid Cleft)Mimics twisted conformations; high sp³ character.Suvorexant (analogues)
Fused Bicyclic 2,8-Diazabicyclo[4.3.0]nonaneVariable (Cis/Trans)Chiral control of vector orientation.Moxifloxacin
Spirocyclic 2,6-Diazaspiro[3.3]heptane90° - 180° (Orthogonal)3D globular shape; explores novel IP space.Ledipasvir (spiro-like)
Decision Tree for Scaffold Selection

ScaffoldSelection Start Target Pocket Geometry? Flat Narrow/Flat Channel Start->Flat Globular Globular/Deep Pocket Start->Globular Piperazine / Homopiperazine Piperazine / Homopiperazine Flat->Piperazine / Homopiperazine Linear Vector Vector Angle Globular->Vector Required N-N Angle? 2,5-Diazabicyclo[2.2.1]heptane 2,5-Diazabicyclo[2.2.1]heptane Vector->2,5-Diazabicyclo[2.2.1]heptane Acute (~120°) Diazaspiro[3.3]heptane Diazaspiro[3.3]heptane Vector->Diazaspiro[3.3]heptane Orthogonal (90°) 1,4-Diazabicyclo[2.2.2]octane 1,4-Diazabicyclo[2.2.2]octane Vector->1,4-Diazabicyclo[2.2.2]octane Linear (180°)

Figure 2: Strategic selection of diamine scaffolds based on target binding site topology and required vector geometry.

Technical Protocol: Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane

A privileged bridged scaffold.

This protocol describes the synthesis of the N-protected scaffold, a critical building block for introducing the [2.2.1] system into drug candidates. This route utilizes trans-4-hydroxy-L-proline, ensuring enantiopurity.

Reagents & Equipment
  • Starting Material: N-Boc-trans-4-hydroxy-L-proline.

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Benzylamine (BnNH₂), Sodium borohydride (NaBH₄).

  • Solvents: Dichloromethane (DCM), THF.

Step-by-Step Methodology
  • Mesylation (Activation):

    • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (10 mmol) in anhydrous DCM (50 mL) at 0°C.

    • Add TEA (2.0 equiv) followed by dropwise addition of MsCl (1.2 equiv).

    • Stir for 2 hours. The conformational lock of the proline ring facilitates exclusive trans-mesylation.

    • Checkpoint: TLC should show complete consumption of starting alcohol.

  • Displacement & Cyclization (The Critical Step):

    • Concept: This step involves an intermolecular displacement followed by an intramolecular cyclization to form the bridge.

    • Treat the mesylate with excess Benzylamine (3.0 equiv) in refluxing THF/ethanol (1:1) for 16 hours.

    • Mechanism: The amine displaces the mesylate with inversion of configuration (S

      
       R), then attacks the ester to form the lactam bridge.
      
    • Result: Formation of the bicyclic lactam intermediate.

  • Lactam Reduction:

    • Dissolve the intermediate in dry THF.

    • Add LiAlH₄ (or BH₃·THF) carefully at 0°C. Reflux for 4 hours to reduce the amide carbonyl to the methylene.

    • Quench with Fieser method (H₂O, 15% NaOH, H₂O). Filter precipitate.

  • Purification:

    • The resulting 2-benzyl-5-Boc-2,5-diazabicyclo[2.2.1]heptane is purified via flash chromatography (SiO₂, EtOAc/Hexanes).

    • Validation: ¹H NMR must show the diagnostic bridgehead protons at

      
       3.5–4.5 ppm.
      

Biological Evaluation Workflow

To validate the significance of the constrained scaffold, a comparative assay against a flexible analog is required.[2]

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for proving the "entropic advantage."

  • Ligand Pair Selection: Select the constrained candidate (e.g., 2,5-DBH analog) and its flexible linear control (e.g., ethylenediamine analog).

  • Cell Preparation: Load protein target (20-50 µM) into the ITC cell.

  • Titration: Inject ligand (200-500 µM) in 2 µL increments.

  • Data Analysis:

    • Fit data to a One-Site binding model.

    • Extract Parameters:

      
      , 
      
      
      
      (slope of isotherm), and calculate
      
      
      from
      
      
      .
    • Success Criteria: The constrained ligand should exhibit a less positive (or more negative)

      
        term compared to the flexible control, confirming that rigidification reduced the entropic penalty.
      

AssayWorkflow Step1 Synthesize Matched Pair (Rigid vs. Flexible) Step2 In Vitro Binding Assay (Determine IC50/Ki) Step1->Step2 Step3 Isothermal Titration Calorimetry (ITC) (Measure ΔH and -TΔS) Step2->Step3 Step4 Metabolic Stability (Microsomes) (Measure t1/2) Step3->Step4 Decision Is -TΔS reduced? Step3->Decision Lead Candidate Lead Candidate Decision->Lead Candidate Yes Redesign Scaffold Redesign Scaffold Decision->Redesign Scaffold No

Figure 3: Evaluation workflow to quantify the thermodynamic and metabolic benefits of scaffold constraint.

References

  • Constraint & Entropy: Udugamasooriya, D. G., & Spaller, M. R. (2008).[2][3] Conformational constraint in protein ligand design and the inconsistency of binding entropy. Biopolymers, 89(8), 653–667.[3] Link

  • Bicyclic Scaffolds: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.[4] RSC Medicinal Chemistry.[5] Link

  • Spirocyclic Scaffolds: Burkhard, J. A., et al. (2014).[6] The use of spirocyclic scaffolds in drug discovery.[5][7][8][9] Bioorganic & Medicinal Chemistry Letters, 24(15), 3239-3254. Link

  • Vicinal Diamines: The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery. BenchChem. Link

  • Moxifloxacin Structure: Pranger, A. D., et al. (2011). Determination of moxifloxacin in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Exploratory

Review of Synthetic Routes to Hexahydro-1H-furo[3,4-c]pyrroles

[1][2] Executive Summary: The Strategic Value of the Scaffold The hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike flat, aromatic heterocycles, this bicyc...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Strategic Value of the Scaffold

The hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike flat, aromatic heterocycles, this bicyclic system offers significant three-dimensional character (


 score 

1.0), which correlates with improved solubility and target selectivity.

The specific fusion of the five-membered pyrrolidine and tetrahydrofuran rings creates a rigid core that can orient pharmacophores in precise vectors. This scaffold is increasingly prevalent in:

  • Enzyme Inhibitors: Covalent inhibitors targeting cysteine proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro).

  • GPCR Ligands: Nociceptin/Orphanin FQ receptor agonists.[1]

  • Fragment-Based Drug Discovery (FBDD): As a high-solubility, low-molecular-weight linker.

This guide reviews the three most robust synthetic methodologies, prioritizing protocols that ensure stereochemical integrity and scalability.

Structural Considerations & Stereochemistry

Before selecting a route, the desired stereochemistry at the ring junction (positions 3a and 6a) must be defined.

  • Cis-fused (Endo/Exo): The thermodynamically preferred and kinetically accessible form via [3+2] cycloaddition. The bridgehead hydrogens are on the same face.

  • Trans-fused: significantly more strained; typically requires stepwise construction or epimerization strategies.

Most synthetic efforts target the cis-fused hexahydro-1H-furo[3,4-c]pyrrole.

Route A: The "Prato Reaction" (Intermolecular [3+2] Cycloaddition)

Best For: Rapid library generation, N-substitution diversity, Discovery Chemistry.

The most direct route to the core scaffold involves the decarboxylative condensation of an


-amino acid (typically sarcosine) with paraformaldehyde to generate an unstabilized azomethine ylide in situ. This 1,3-dipole undergoes a [3+2] cycloaddition with 2,5-dihydrofuran .
Mechanistic Pathway

The reaction proceeds through an oxazolidinone intermediate, which decarboxylates to form the reactive azomethine ylide. The symmetry of 2,5-dihydrofuran ensures that regioisomerism is not an issue, unlike with 2,3-dihydrofuran.

PratoReaction Reagents Sarcosine + Paraformaldehyde Int1 Oxazolidinone Intermediate Reagents->Int1 Condensation Ylide Azomethine Ylide (Dipole) Int1->Ylide -CO2 (Decarboxylation) TS Concerted [3+2] Transition State Ylide->TS + Dipolarophile Dipolarophile 2,5-Dihydrofuran Dipolarophile->TS Product cis-Hexahydro-1H- furo[3,4-c]pyrrole TS->Product Cyclization

Figure 1: Mechanistic flow of the decarboxylative azomethine ylide cycloaddition.

Detailed Protocol: Synthesis of N-Benzyl-cis-hexahydro-1H-furo[3,4-c]pyrrole

Reagents:

  • N-Benzylglycine (Sarcosine analog): 10.0 mmol

  • Paraformaldehyde: 30.0 mmol (Excess required)

  • 2,5-Dihydrofuran: 20.0 mmol

  • Toluene (anhydrous): 50 mL

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap (optional, but recommended for scale) and a reflux condenser, suspend N-benzylglycine (1.65 g) and paraformaldehyde (0.90 g) in anhydrous toluene.

  • Addition: Add 2,5-dihydrofuran (1.40 g) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ). Vigorous evolution of 
    
    
    
    will be observed. Maintain reflux for 12–16 hours.
    • Note: The solution usually turns pale yellow/orange.

  • Workup: Cool to room temperature. Filter off any polymeric formaldehyde residue. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically an oil. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Yield Expectations: 60–75%.

    • Stereochemistry: Exclusively cis-fused.

Validation Check:

  • 
     NMR diagnostic signal: The bridgehead protons (3a, 6a) typically appear as a multiplet around 2.8–3.2 ppm. The absence of alkene protons confirms consumption of dihydrofuran.
    

Route B: The "Construct-and-Close" Strategy (Stepwise Scale-Up)

Best For: Multi-gram synthesis, introducing substituents on the furan ring, GMP processes.

The Prato reaction can be capricious on a kilogram scale due to exotherms and chromatography requirements. A more robust industrial route involves building the pyrrolidine ring first, then closing the furan ring via etherification.

Workflow Logic
  • [3+2] Cycloaddition: React dimethyl fumarate (or maleate) with an azomethine ylide precursor (e.g.,

    
    -(methoxymethyl)-
    
    
    
    -(trimethylsilylmethyl)benzylamine) to form a pyrrolidine-3,4-dicarboxylate.
  • Reduction: Global reduction of the diester to a diol.

  • Cyclodehydration: Intramolecular ether formation to close the furan ring.

ScaleUpRoute Start Dimethyl Fumarate + N-Benzyl-1-methoxy-N- ((trimethylsilyl)methyl)methanamine Step1 Step 1: [3+2] Cycloaddition (TFA cat., DCM, 0°C -> RT) Start->Step1 Inter1 Pyrrolidine-3,4-dicarboxylate (trans-isomer) Step1->Inter1 Step2 Step 2: Reduction (LiAlH4, THF, Reflux) Inter1->Step2 Inter2 3,4-Bis(hydroxymethyl)pyrrolidine (Diol) Step2->Inter2 Step3 Step 3: Cyclodehydration (TsCl, Pyridine OR H2SO4) Inter2->Step3 Final Hexahydro-1H-furo[3,4-c]pyrrole Step3->Final

Figure 2: Stepwise construction for scalable synthesis.

Protocol Highlights (Step 3: Cyclization)
  • Substrate: 1-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine.

  • Method A (Acidic): Heat the diol in

    
    
    
    
    
    at
    
    
    for 4 hours. Neutralize with
    
    
    . Extract with DCM.
    • Pros: Cheap reagents.[2] Cons: Harsh conditions.[3]

  • Method B (Tosylation): Treat diol with 1.1 eq TsCl in Pyridine/DCM. The mono-tosylate cyclizes in situ via intramolecular nucleophilic attack by the remaining hydroxyl group.

    • Pros: Milder, better functional group tolerance.

Route C: Intramolecular Azomethine Ylide Cycloaddition (IMAMC)

Best For: Complex, bridged analogs or when the furan ring requires specific pre-installed chirality.

This route tethers the aldehyde and the amine (or alkene) to force the reaction to happen intramolecularly.[4]

Concept: An aldehyde is tethered to an alkene via an ether linkage. Condensation with a secondary amine (like sarcosine) generates the ylide, which then snaps shut onto the tethered alkene.

  • Precursor: O-allyl salicylaldehyde (or similar aliphatic ether aldehydes).

  • Result: This typically yields tricyclic systems (e.g., chromano-pyrroles), but using a simple allyloxy-acetaldehyde equivalent yields the bicyclic furo-pyrrole.

Comparative Data & Selection Guide

FeatureRoute A (Prato)Route B (Stepwise)Route C (Intramolecular)
Step Count 1 (Convergent)3 (Linear)2-3 (Precursor synthesis)
Atom Economy HighModerate (Loss of MeOH/Leaving groups)High
Stereocontrol High (cis-fused)High (Defined by starting alkene)High (Rigid TS)
Scalability Low/Medium (Chromatography)High (Crystallizable intermediates)Medium
Diversity Easy N-substitutionHarder (requires late-stage N-alkylation)Best for ring-fusion modifications

References

  • Grigg, R., et al. (1982). "X=Y-ZH Systems as potential 1,3-dipoles. Part 7. Intramolecular cycloadditions of azomethine ylides." Tetrahedron, 38(16), 2505-2517. Link

  • Nair, V., et al. (2012). "Recent advances in the chemistry of azomethine ylides." Chemical Society Reviews, 41, 6881-6901. Link

  • Coldham, I., & Hufton, R. (2005). "Intramolecular dipolar cycloaddition reactions of azomethine ylides." Chemical Reviews, 105(7), 2765-2810. Link

  • Padwa, A. (1991). "Intermolecular 1,3-Dipolar Cycloadditions." Comprehensive Organic Synthesis, 4, 1069-1109. Link

  • Pfizer Inc. (2005). "Bicyclic Pyrrolidine Derivatives as Histamine H3 Antagonists." World Intellectual Property Organization, WO2005007656. (Example of Scale-up Route B). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of trans-Hexahydro-1H-furo[3,4-c]pyrrole

Part 1: Strategic Overview & Rationale The Scaffold in Medicinal Chemistry The hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a "privileged structure" in modern drug discovery.[1][2] It serves as a conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Rationale

The Scaffold in Medicinal Chemistry

The hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a "privileged structure" in modern drug discovery.[1][2] It serves as a conformationally restricted bicyclic core that orients pharmacophores in specific vectors, widely utilized in:

  • Kinase Inhibitors: As a solvent-exposed solubilizing group or a rigid linker for covalent warheads (e.g., acrylamides targeting Cys residues).

  • GPCR Ligands: Providing a defined spatial arrangement superior to flexible pyrrolidines.

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight, high Fsp³, and distinct vectors compared to the thermodynamically stable cis-isomer.

The Stereochemical Challenge

The synthesis of the trans-fused [3.3.0] bicyclic system (CAS: 2098127-36-5) is significantly more challenging than its cis-counterpart.

  • Thermodynamics: The cis-fused bicyclo[3.3.0]octane system is thermodynamically favored by approximately 6–8 kcal/mol due to lower ring strain. The trans-fusion forces the two five-membered rings into a distorted conformation.

  • Synthetic Implication: Methods relying on thermodynamic equilibration (e.g., acid-catalyzed cyclization) will almost exclusively yield the cis-isomer. Therefore, the trans-stereochemistry must be established kinetically in an acyclic or monocyclic precursor and maintained through a strain-overcoming cyclization step.

The Strategic Route

This protocol utilizes a [3+2] Cycloaddition Strategy followed by a Mitsunobu Cyclization . This route is self-validating because the relative stereochemistry is locked in the first step by the geometry of the alkene partner (dimethyl fumarate).

Part 2: Detailed Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path, highlighting the stereocenter-determining step and the strain-inducing cyclization.

SynthesisPath Start N-Benzylglycine + Paraformaldehyde Step1 Step 1: [3+2] Cycloaddition (Azomethine Ylide) Start->Step1 Reagent Dimethyl Fumarate (Trans-Source) Reagent->Step1 Stereocontrol Inter1 Trans-Diester Intermediate Step1->Inter1 Step2 Step 2: LiAlH4 Reduction Inter1->Step2 Inter2 Trans-Diol (Kinetic Precursor) Step2->Inter2 Step3 Step 3: Mitsunobu Cyclization (DEAD/PPh3) Inter2->Step3 Strain Formation Product Trans-Hexahydro-1H-furo[3,4-c]pyrrole (N-Bn Protected) Step3->Product

Caption: Figure 1. Modular synthetic pathway for trans-hexahydro-1H-furo[3,4-c]pyrrole. The trans-geometry is established in Step 1 and locked in Step 3.

Step 1: Stereoselective [3+2] Cycloaddition

Objective: Construct the pyrrolidine ring with trans-3,4-dicarboxylate stereochemistry. Mechanism: Decarboxylative condensation of N-benzylglycine with paraformaldehyde generates a non-stabilized azomethine ylide, which undergoes a concerted [3+2] cycloaddition with dimethyl fumarate. The trans-geometry of the fumarate is conserved in the product.

Reagents:

  • N-Benzylglycine (Sarcosine derivative): 1.0 equiv

  • Paraformaldehyde: 2.0 equiv

  • Dimethyl fumarate: 1.1 equiv

  • Toluene (Anhydrous): 0.2 M concentration

Procedure:

  • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with N-benzylglycine (10.0 g, 60.5 mmol), paraformaldehyde (3.6 g, 121 mmol), and dimethyl fumarate (9.6 g, 66.5 mmol) in Toluene (300 mL).

  • Heat the mixture to reflux (110 °C) with vigorous stirring. The reaction generates water, which is removed azeotropically.

  • Monitor: Reflux for 2–4 hours. Reaction progress is monitored by TLC (Hexane/EtOAc 3:1). The spot for dimethyl fumarate will disappear.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove polymeric formaldehyde residues. Concentrate the filtrate in vacuo.

  • Purification: The crude oil is purified via flash column chromatography (SiO2, 10-30% EtOAc in Hexanes) to yield Dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate .

Critical Checkpoint:

  • Stereochemistry Verification: The coupling constant (

    
    ) between H3 and H4 in the 1H NMR should be small (< 6 Hz) for trans-pyrrolidines, whereas cis-isomers typically display larger couplings. However, NOESY is definitive: No correlation between H3 and H4 indicates trans.
    
Step 2: Global Reduction to the Diol

Objective: Convert the diester to the 1,4-diol required for ether formation. Reagents:

  • Lithium Aluminum Hydride (LiAlH4): 2.5 equiv (pellets or powder)

  • THF (Anhydrous): 0.3 M

Procedure:

  • Safety Note: LiAlH4 is pyrophoric. Perform under Nitrogen/Argon atmosphere.

  • Suspend LiAlH4 (2.5 equiv) in anhydrous THF at 0 °C.

  • Add a solution of the trans-diester (from Step 1) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Fieser Quench: Cool to 0 °C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the mass of LiAlH4 in grams.
  • Stir the granular white precipitate for 30 minutes, add MgSO4, filter, and concentrate.

  • Product: ((3R,4S)-1-Benzylpyrrolidine-3,4-diyl)dimethanol . Used directly in the next step.

Step 3: Mitsunobu Cyclization (The Critical Step)

Objective: Form the strained furan ring. Rationale: Standard acid-catalyzed dehydration often fails or causes epimerization. The Mitsunobu reaction activates one alcohol as an alkoxyphosphonium salt, which is then displaced by the second hydroxyl group in an intramolecular SN2 fashion. This is powerful enough to form the strained trans-fused system.

Reagents:

  • Triphenylphosphine (PPh3): 1.2 equiv

  • Diethyl azodicarboxylate (DEAD) or DIAD: 1.2 equiv

  • THF (Anhydrous): 0.1 M

Procedure:

  • Dissolve the trans-diol (1.0 equiv) and PPh3 (1.2 equiv) in anhydrous THF under inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DEAD (1.2 equiv) dropwise over 15 minutes. The solution will turn yellow/orange.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight (12-16 h).

  • Workup: Concentrate the solvent.

  • Purification: This step requires careful chromatography to separate the product from triphenylphosphine oxide (TPPO).

    • Method: Flash chromatography (SiO2). Elute first with Hexane/Et2O to remove TPPO, then increase polarity to EtOAc/MeOH (95:5) to elute the amine.

    • Alternative: Acid/Base extraction. Dissolve residue in Et2O, extract with 1M HCl. Wash organic layer (contains TPPO). Basify aqueous layer with NaOH, extract into DCM.

  • Product: (3aR,6aS)-2-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole .

Step 4: N-Debenzylation (Optional)

Objective: Reveal the secondary amine for medicinal chemistry coupling. Procedure:

  • Dissolve the N-benzyl intermediate in MeOH.

  • Add Pd(OH)2/C (Pearlman's catalyst, 10 wt% loading).

  • Stir under H2 atmosphere (balloon pressure) for 6–12 hours.

  • Filter through Celite and concentrate to yield trans-Hexahydro-1H-furo[3,4-c]pyrrole .

Part 3: Analytical Validation & Data

Expected Analytical Data
ParameterObservationInterpretation
1H NMR (CDCl3)

3.8–4.0 ppm (m, 4H)
Protons adjacent to oxygen (furan ring).
1H NMR (Coupling) Junction protons (H3a, H6a) show distinct splitting.Trans-fusion typically results in a broader multiplet pattern compared to cis.
13C NMR ~73 ppm (CH2-O), ~55 ppm (CH2-N)Characteristic shifts for the furo-pyrrole core.
NOESY Absence of cross-peak between H3a and H6a.Confirms trans-stereochemistry (anti-periplanar relationship).
Mass Spec (ESI) [M+H]+ = 114.09Consistent with formula C6H11NO.
Troubleshooting Guide
  • Problem: Low yield in Step 3 (Cyclization).

    • Cause: Intermolecular reaction (oligomerization) or failure to overcome ring strain.

    • Solution: Perform the reaction under high dilution (0.02 M) to favor intramolecular cyclization. Ensure anhydrous conditions.

  • Problem: Epimerization to cis-isomer.

    • Cause: High temperatures during Step 1 or acidic workup.

    • Solution: Keep the cycloaddition time controlled. Avoid strong acids during workup. Verify the trans-diester purity before reduction.

Part 4: References

  • Tsuge, O., Kanemasa, S., Ohe, M., & Takenaka, S. (1987). Stereoselective Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition of Azomethine Ylides. Bulletin of the Chemical Society of Japan. Link

  • Gribble, G. W. (2002). Applications of the Mitsunobu Reaction in Alkaloid Synthesis.[3][4] In Modern Amination Methods. Link (Review covering intramolecular etherifications).

  • Nair, V., et al. (2012). Stereoselective Synthesis of Functionalized Pyrrolidines via 1,3-Dipolar Cycloaddition. Chemical Reviews. Link

  • Mankad, N. P., et al. (2008).[3] Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core.[3][4] Organic Letters.[3][5] Link (Demonstrates Mitsunobu cyclization for strained trans-fused systems).

  • PubChem Compound Summary. (2023). Hexahydro-1H-furo[3,4-c]pyrrole.[6][7][8] National Library of Medicine. Link

Sources

Application

Asymmetric synthesis protocols for (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole

Application Note: Asymmetric Synthesis Protocols for (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole Part 1: Introduction & Strategic Analysis Target Description The title compound, (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole ,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis Protocols for (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole

Part 1: Introduction & Strategic Analysis

Target Description

The title compound, (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole , represents a specific stereoisomer of the bicyclic 2-oxa-5-azabicyclo[3.3.0]octane scaffold.[1]

  • Structural Significance: This bicyclic system serves as a conformationally restricted diamine surrogate in medicinal chemistry.[1] It is a critical core in protease inhibitors (e.g., Cathepsin K) and kinase inhibitors, offering reduced entropic penalties upon binding compared to acyclic analogs.[1]

  • Stereochemical Definition: The (3aR, 6aR) nomenclature explicitly denotes the trans-fused ring system (assuming standard IUPAC bridgehead numbering).[1] While the cis-fused isomer [(3aR, 6aS), meso-like] is thermodynamically preferred, the trans-isomer provides a unique, rigid vector orientation for substituents, essential for specific active site mapping.[1]

Retrosynthetic Strategy

To achieve the high optical purity required for pharmaceutical standards (>98% ee), we reject resolution-based routes (max 50% yield) in favor of Asymmetric Catalytic [3+2] Cycloaddition .[1]

Strategic Pathway:

  • Core Construction: Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.[1]

  • Stereocontrol: The use of Dimethyl Fumarate (trans-alkene) ensures the trans-relationship at C3/C4 of the pyrrolidine ring, which translates to the (3aR, 6aR) fusion.[1] (Note: Using maleimide/maleate would yield the cis-fused (3aR, 6aS) system).[1]

  • Ring Closure: Global reduction of the diester to the diol, followed by cyclodehydration to form the furan ring.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Asymmetric Assembly of the Pyrrolidine Core

Objective: Synthesis of (3R,4R)-dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate. Principle: Ag(I)-catalyzed endo-selective [3+2] cycloaddition.[1]

Materials:

  • Precursor: N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (Azomethine ylide precursor).[1]

  • Dipolarophile: Dimethyl fumarate (Trans-alkene).[1]

  • Catalyst: AgOAc (Silver Acetate).[1]

  • Ligand: (R)-Quinap or (R)-Fesulphos (Chiral P,N-ligand).[1]

  • Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step Methodology:

  • Catalyst Complexation:

    • In a flame-dried Schlenk flask under Argon, dissolve AgOAc (3 mol%) and (R)-Quinap (3.3 mol%) in anhydrous THF (0.1 M).

    • Stir at room temperature for 30 minutes to form the active chiral Lewis acid complex.[1] Visual Cue: Solution typically turns from colorless to pale yellow.[1]

  • Substrate Addition:

    • Cool the reaction mixture to -20°C.

    • Add Dimethyl fumarate (1.0 equiv) in one portion.

    • Add the Azomethine ylide precursor (1.2 equiv) dropwise via syringe pump over 1 hour.[1] Rationale: Slow addition prevents oligomerization of the ylide.[1]

  • Reaction Monitoring:

    • Stir at -20°C for 12–24 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 3:1). Stain with Ninhydrin or PMA.[1] The disappearance of fumarate indicates completion.[1]

  • Work-up:

    • Filter the mixture through a pad of Celite to remove silver salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Data Specification:

  • Yield: Expected 85–92%.

  • ee: >95% (Determined by Chiral HPLC, Chiralcel OD-H column).[1]

  • Stereochemistry: The trans-relationship of the esters is conserved from the fumarate.[1]

Protocol B: Global Reduction and Furan Ring Closure[1]

Objective: Conversion of the diester to (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole.

Step-by-Step Methodology:

  • Global Reduction:

    • Suspend LiAlH4 (4.0 equiv) in anhydrous THF at 0°C.

    • Add the chiral pyrrolidine diester (from Protocol A) in THF dropwise.

    • Reflux for 4 hours.[1] Note: This reduces both esters to primary alcohols.[1]

    • Quench: Fieser work-up (x mL H2O, x mL 15% NaOH, 3x mL H2O).

    • Filter and concentrate to yield (3R,4R)-1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine .[1]

  • Cyclodehydration (Ring Closure):

    • Dissolve the crude diol in Toluene (0.2 M).[1]

    • Add p-Toluenesulfonic acid (pTsOH, 1.1 equiv).[1]

    • Heat to reflux with a Dean-Stark trap to remove water.[1]

    • Mechanism:[1] Protonation of one hydroxyl group followed by intramolecular nucleophilic attack by the second hydroxyl group (SN2-like) closes the ether ring.[1]

    • Critical Note: For the trans-diol, strain may slow this reaction.[1] If conversion is low, switch to Mitsunobu Cyclization (DEAD/PPh3 in THF), which activates the alcohol for displacement.[1]

  • N-Debenzylation (Optional - if free amine is required):

    • Dissolve the bicyclic product in MeOH.

    • Add Pd(OH)2/C (Pearlman's catalyst, 10 wt%).[1]

    • Stir under H2 atmosphere (1 atm, balloon) for 12 hours.

    • Filter and concentrate.

Part 3: Visualization & Workflows

Synthetic Pathway Diagram

G cluster_legend Key Start Dimethyl Fumarate (Trans-alkene) Intermediate (3R,4R)-Pyrrolidine Diester Start->Intermediate [3+2] Cycloaddition -20°C, THF Ylide Azomethine Ylide Precursor Ylide->Intermediate Catalyst Ag(I) / (R)-Ligand Catalyst->Intermediate Catalysis Diol (3R,4R)-3,4-bis (hydroxymethyl)pyrrolidine Intermediate->Diol LiAlH4 Reduction Reflux Target (3aR,6aR)-Hexahydro- 1H-furo[3,4-c]pyrrole Diol->Target Cyclodehydration (pTsOH or Mitsunobu) key1 Blue Arrow: Chemical Transformation key2 Yellow Node: Chiral Catalyst

Caption: Asymmetric synthesis pathway for the trans-fused (3aR,6aR) scaffold utilizing catalytic [3+2] cycloaddition.

QC & Validation Table
ParameterSpecificationMethodNotes
Appearance Colorless Oil / Low-melting solidVisualHygroscopic as free base.[1]
Identity Consistent with Structure1H NMR (500 MHz, CDCl3)Look for bridgehead protons at ~2.5-3.0 ppm.[1]
Stereochemistry (3aR, 6aR)NOESY NMRAbsence of NOE between H-3a and H-6a confirms trans-fusion.[1]
Enantiomeric Excess > 98% eeChiral HPLCColumn: Chiralpak AD-H; Eluent: Hex/IPA/DEA.[1]
Purity > 97%LC-MSESI+ Mode.[1]

Part 4: Critical Troubleshooting (Expert Insights)

  • Cis vs. Trans Confusion:

    • Issue: The vast majority of literature describes the cis-fused system [(3aR, 6aS), derived from maleimide].[1]

    • Validation: If you require the cis-isomer, simply swap Dimethyl Fumarate for Dimethyl Maleate or N-Phenylmaleimide in Protocol A.[1] The rest of the chemistry remains identical.[1]

    • Strain Warning: The (3aR, 6aR) trans-fused system is significantly more strained than the cis.[1] Cyclization (Step 2 of Protocol B) may require harsher conditions (higher temp) or activation (Mitsunobu) compared to the cis-analog.[1]

  • Catalyst Poisoning:

    • Ag(I) catalysts are sensitive to light and chloride ions.[1] Ensure the Azomethine ylide precursor is free of chloride salts (if prepared from the hydrochloride salt, neutralize completely and distill).[1]

  • Handling the Amine:

    • The final product is a secondary amine.[1] It absorbs CO2 from the air.[1] Store as the Hydrochloride or Oxalate salt for long-term stability.[1]

References

  • Asymmetric 1,3-Dipolar Cycloaddition (General Theory)

    • Gothelf, K. V., & Jørgensen, K. A. (1998).[1] Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910.[1] Link[1]

  • Ag(I)

    • Longmire, J. M., Wang, B., & Zhang, X.[1] (2002).[1] Asymmetric [3+2] Cycloaddition of Azomethine Ylides Catalyzed by Silver(I) Complexes.[1] Journal of the American Chemical Society, 124(45), 13400–13401.[1] Link[1]

  • Synthesis of 3,4-bis(hydroxymethyl)

    • Evans, G. B., et al. (2003).[1] A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry, 68(25).[1] Link[1]

  • Compound Data & Safety (PubChem)

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 55299467, (3aR,6aS)-Hexahydro-1H-furo(3,4-c)pyrrole.[1][2] Link(Note: Cited for physical property comparison; note stereochemistry difference).

  • Commercial Availability & CAS Verification

    • (3aR,6aR)-Hexahydro-furo[3,4-c]pyrrole (CAS: 2165801-66-9).[1][3] J&W Pharmlab.[1][3] Link

Sources

Method

Application Note: Functionalization of the trans-Furo[3,4-c]pyrrole Core

Subtitle: Conformationally Constrained Scaffolds for Advanced Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary As the pharmaceutical industry cont...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Conformationally Constrained Scaffolds for Advanced Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

As the pharmaceutical industry continues to prioritize three-dimensionality (high


) in drug design, the transition from flat, aromatic rings to conformationally restricted aliphatic bicycles has become a cornerstone of Fragment-Based Drug Discovery (FBDD). The trans-hexahydro-1H-furo[3,4-c]pyrrole core represents a premier morpholine/piperazine bioisostere. By forcing a highly strained trans-fusion across a 5,5-bicyclic system, this scaffold locks its heteroatoms into a rigid, twisted 3D vector. This application note details the structural rationale, physicochemical benefits, and validated synthetic protocols for the functionalization of this privileged core.

Structural Rationale & Scaffold Hopping Logic

The thermodynamic preference for 5,5-bicyclic systems is typically the cis-fused isomer (e.g., natural cantharidin analogs), which adopts a relatively relaxed envelope conformation. However, synthesizing the trans-isomer (e.g., CAS 2098127-36-5) intentionally introduces immense ring strain.

The Causality of the trans-Fusion:

  • Vector Projection: The trans-fusion severely restricts the conformational flexibility of the pyrrolidine and tetrahydrofuran rings. This locks the lone pairs of the basic nitrogen and the hydrogen-bond-accepting oxygen into a fixed spatial orientation, dramatically reducing the entropic penalty upon binding to target proteins (such as PARP1 or ATR kinases)[1].

  • Metabolic Shielding: The rigid, twisted topology sterically shields the

    
    -carbons adjacent to the heteroatoms. This structural feature evades standard Cytochrome P450 (CYP) mediated 
    
    
    
    -oxidation, a common metabolic liability in flexible morpholine rings.

G A Flexible Amines (Morpholine/Piperazine) B Conformational Restriction (Bridging/Fusion) A->B Scaffold Hopping C trans-Furo[3,4-c]pyrrole (Rigid 5,5-Bicycle) B->C Stereoselective Synthesis D Enhanced Target Affinity (Locked 3D Vector) C->D Vector Projection E Improved Metabolic Stability (CYP Evasion) C->E Shielded C-H Bonds

Fig 1. Rationale for scaffold hopping from flexible amines to the rigid trans-furo[3,4-c]pyrrole core.

Physicochemical Profiling

When replacing a standard morpholine ring with a trans-furo[3,4-c]pyrrole core, significant shifts in physicochemical properties occur. The table below summarizes the comparative advantages.

PropertyMorpholinecis-Furo[3,4-c]pyrroletrans-Furo[3,4-c]pyrrole
Fraction

(

)
1.001.001.00
Ring Fusion N/A (Monocyclic)cis-fused (Relaxed)trans-fused (Strained)
Relative Rigidity Low (Chair flip active)Moderate (Envelope flip)High (Locked conformation)
Vector Projection Equatorial / AxialV-shapedLinear / Twisted
Metabolic Liability High (

-oxidation)
ModerateLow (Steric shielding)

Note: Beyond the fully reduced hexahydro core, the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole scaffold is also highly valuable. Recent methodologies, such as blue LED-induced three-component reactions, enable the rapid assembly of these dione derivatives, which have shown potent efficacy as PARP-1 inhibitors[2].

Synthetic Functionalization Workflows

The primary handle for functionalization on the trans-hexahydro-1H-furo[3,4-c]pyrrole core is the secondary pyrrolidine nitrogen. Due to the steric bulk of the trans-fused bridgehead, standard coupling conditions often fail or proceed sluggishly, requiring highly active catalysts and coupling reagents.

G Core trans-Hexahydro-1H-furo[3,4-c]pyrrole (Secondary Amine Handle) N_Aryl N-Arylation (Buchwald-Hartwig) Core->N_Aryl Pd Catalyst, Base N_Alkyl N-Alkylation (Reductive Amination) Core->N_Alkyl Aldehyde, NaBH(OAc)3 N_Acyl N-Acylation (Amide Coupling) Core->N_Acyl R-COOH, HATU/DIPEA App1 Kinase Inhibitors (e.g., ATR/PARP) N_Aryl->App1 App2 GPCR Ligands (CNS Targets) N_Alkyl->App2 App3 Anticancer Agents (Apoptosis Inducers) N_Acyl->App3

Fig 2. Divergent N-functionalization pathways of the trans-furo[3,4-c]pyrrole core.

Experimental Protocols (Self-Validating Systems)

Protocol A: N-Acylation (Amide Formation) via HATU

Causality: The trans-fusion creates a sterically hindered environment around the secondary amine. Standard EDC/HOBt couplings are prone to incomplete conversion. HATU generates a highly reactive HOAt ester that rapidly overcomes this steric barrier, while DIPEA maintains the amine in its free-base form without competing as a nucleophile.

Materials:

  • trans-Hexahydro-1H-furo[3,4-c]pyrrole (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N

    
     or Ar).
    
  • Add DIPEA dropwise and stir the mixture at room temperature for 15 minutes to pre-form the active HOAt ester.

  • Add trans-hexahydro-1H-furo[3,4-c]pyrrole in a single portion.

  • Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.

Validation & In-Process Control:

  • LC-MS Monitoring: The reaction is complete when the starting acid is consumed. The product mass should reflect

    
    .
    
  • TLC: The starting amine stains intensely with ninhydrin; its disappearance confirms full conversion.

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality: Coupling a sterically hindered secondary cyclic amine to an aryl halide requires a catalyst system that favors reductive elimination over


-hydride elimination. The bulky RuPhos ligand paired with Pd

(dba)

perfectly accommodates the spatial demands of the trans-furo[3,4-c]pyrrole core, preventing the formation of undesired reduced aryl byproducts.

Materials:

  • trans-Hexahydro-1H-furo[3,4-c]pyrrole (1.2 equiv)

  • Aryl Halide (Aryl Bromide or Chloride) (1.0 equiv)

  • Pd

    
    (dba)
    
    
    
    (0.05 equiv, 5 mol%)
  • RuPhos (0.10 equiv, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask, combine the Aryl Halide, Pd

    
    (dba)
    
    
    
    , RuPhos, and NaOtBu.
  • Evacuate and backfill the flask with Argon (repeat 3 times).

  • Add degassed 1,4-Dioxane, followed by the trans-hexahydro-1H-furo[3,4-c]pyrrole via syringe.

  • Seal the flask and heat to 90–100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Validation & In-Process Control:

  • LC-MS Monitoring: Look for the

    
     of the arylated product. If a peak corresponding to the des-halogenated aryl species (Ar-H) appears, it indicates premature protodehalogenation, suggesting wet solvent or an inactive amine batch.
    
  • NMR Verification: The disappearance of the broad N-H stretch (~2.0 ppm) and the downfield shift of the

    
    -protons on the pyrrolidine ring confirm successful C-N bond formation.
    

References

1.[1] Title: Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors - PMC Source: National Institutes of Health (NIH) / PMC URL:

2.[2] Title: Blue LED Induced Three Component Reactions for the Generation of 4,6‐Dioxo‐hexahydro‐1H‐furo[3, 4‐c] pyrrole: Their Evaluation as Anticancer Agents through PARP‐1 Inhibition - ResearchGate Source: ResearchGate / Chemistry - An Asian Journal URL:

3. Title: trans-Hexahydro-1H-furo[3,4-c]pyrrole - Sigma-Aldrich Source: Sigma-Aldrich (CAS 2098127-36-5) URL:

Sources

Application

Application Note: trans-Furo[3,4-c]pyrrole in Medicinal Chemistry

This guide details the medicinal chemistry applications, physicochemical properties, and synthetic protocols for trans-hexahydro-1H-furo[3,4-c]pyrrole , a privileged bicyclic scaffold used to rigidify pharmacophores and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry applications, physicochemical properties, and synthetic protocols for trans-hexahydro-1H-furo[3,4-c]pyrrole , a privileged bicyclic scaffold used to rigidify pharmacophores and improve physicochemical properties in drug candidates.[1]

Part 1: Executive Summary & Core Directive

The Scaffold at a Glance

The trans-hexahydro-1H-furo[3,4-c]pyrrole (CAS: 2098127-36-5) is a saturated, bicyclic heterocycle consisting of a pyrrolidine ring fused trans to a tetrahydrofuran ring.[1][2][3] Unlike its aromatic counterparts (which are unstable isobenzofuran analogs) or its cis-fused isomers (which are kinetically favored in many cycloadditions), the trans-isomer offers a unique, rigid 3D vector for substituent orientation.[1]

Why this scaffold matters:

  • Entropy Reduction: Rigidifies flexible amino-ether chains, reducing the entropic penalty upon protein binding.[1]

  • Vector Control: The trans-fusion forces substituents at the nitrogen and carbon positions into specific vectors, often inaccessible to the cis-isomer or monocyclic analogs.[1]

  • High Fsp³ Character: Increases the fraction of sp³ carbons (Fsp³), a property directly correlated with improved clinical success rates due to higher solubility and lower promiscuity compared to flat aromatic systems.

Part 2: Physicochemical Profile & Design Logic[1][2]

Comparative Analysis

The trans-furo[3,4-c]pyrrole serves as a superior bioisostere for common aliphatic amines.[1]

PropertyPyrrolidinecis-Hexahydro-furo[3,4-c]pyrroletrans-Hexahydro-furo[3,4-c]pyrrole Impact on Drug Design
Conformation Flexible EnvelopeRigid, "V-shape" (convex)Rigid, Linear/Planar extended Trans allows for linear extension of pharmacophores.[1]
Lipophilicity (cLogP) ~0.8~0.2~0.2 Lowers logP, improving metabolic stability.[1]
Polar Surface Area (tPSA) 12 Ų21 Ų21 Ų Oxygen atom adds H-bond acceptor without H-bond donor penalty.[1]
Vector Angle (N-C) Variable~90° (bent)~180° (pseudo-linear) Critical for spanning deep binding pockets.[1]
Structural Logic Diagram

The following diagram illustrates the synthesis and vector logic of the scaffold.

G Start Linear Precursor (High Entropy) Cis cis-Fused Scaffold (Bent Vector) Kinetically Favored Start->Cis [3+2] Cycloaddition (Endo transition state) Trans trans-Fused Scaffold (Linear Vector) Thermodynamically Stable Start->Trans Stepwise Synthesis or Epimerization Target High Affinity Binding (Low Entropy Cost) Cis->Target Matches 'Bent' Pockets Trans->Target Matches 'Linear' Channels (e.g., Kinase Hinge/Solvent)

Caption: Comparison of vector orientation between cis- and trans-fused scaffolds. The trans-isomer is essential for linear channel binding modes.[1]

Part 3: Applications in Drug Discovery

Kinase Inhibitors (Solvent Front Binders)

In kinase inhibitor design, the trans-furo[3,4-c]pyrrole is used to extend into the solvent-exposed region while maintaining a specific angle relative to the hinge-binding motif.[1]

  • Mechanism: The secondary amine (N1) can be acylated or alkylated to attach to the core scaffold. The tetrahydrofuran oxygen (O5) acts as a weak H-bond acceptor, interacting with water networks or specific residues (e.g., Lysine) near the pocket entrance.

  • Advantage: Unlike a flexible piperazine tail, the trans-bicyclic core prevents the "flopping" of the tail, improving potency by pre-organizing the inhibitor.

Protease Inhibitors (P2 Ligands)

Similar to the bis-tetrahydrofuran (bis-THF) core found in Darunavir (an HIV protease inhibitor), the furo-pyrrole scaffold can serve as a P2 ligand.[1]

  • Application: The oxygen atom mimics the backbone carbonyl interactions of peptide substrates. The trans-stereochemistry ensures the substituents fill the hydrophobic S2 pocket efficiently.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of trans-Hexahydro-1H-furo[3,4-c]pyrrole

Note: Direct [3+2] cycloaddition of azomethine ylides to dihydrofuran typically yields the cis-isomer.[1] The trans-isomer requires a thermodynamic equilibration or specific precursor strategy.[1]

Methodology: Reduction of trans-Imide Precursor This protocol synthesizes the core via the reduction of the corresponding 1,3-dioxo derivative, which is accessible via cycloaddition of diazo compounds to maleimides followed by rearrangement.

Reagents:

  • Precursor: trans-Tetrahydro-1H-furo[3,4-c]pyrrole-1,3(2H)-dione (or commercially sourced trans-3,4-furandicarboxylic imide derivatives).[1]

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃[1]·THF).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Dissolution: Charge the flask with trans-tetrahydro-1H-furo[3,4-c]pyrrole-1,3(2H)-dione (1.0 equiv, 10 mmol) and anhydrous THF (50 mL). Cool to 0°C.[1]

  • Reduction: Slowly add LiAlH₄ (2.4 M in THF, 4.0 equiv) dropwise via syringe over 20 minutes. Caution: Exothermic gas evolution.[1]

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 16 hours. Monitor by TLC (stain with Ninhydrin; the amide carbonyl spot should disappear).[1]

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water (where x = grams of LiAlH₄ used).[1]

    • x mL 15% NaOH solution.[1]

    • 3x mL Water.[1]

  • Workup: Stir the resulting granular precipitate for 30 minutes. Filter through a Celite pad.[1] Wash the pad with warm THF (50 mL).[1]

  • Isolation: Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine is often an oil.[1] Purify via Kugelrohr distillation or convert to the HCl salt for storage (add 4M HCl in dioxane to the ethereal solution of the amine).

Protocol B: N-Functionalization (Library Generation)

Objective: Attach the scaffold to an aryl halide core (common in MedChem).[1]

  • Coupling: Combine Aryl Halide (1.0 equiv), trans-Hexahydro-1H-furo[3,4-c]pyrrole (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in Toluene/t-BuOH (5:1).

  • Condition: Heat at 100°C for 12 hours (sealed tube).

  • Validation: Check LCMS for product mass. The rigid bicyclic core often elutes earlier than flexible analogs on C18 columns due to compactness.

Part 5: References

  • Scaffold Properties & Synthesis :

    • Title: "Stereoselective synthesis of hexahydrofuro[3,4-b]furan-4-ol and its dimer via tandem Prins and pinacol rearrangement"

    • Source: Organic & Biomolecular Chemistry, 2014.

    • URL: [Link]

    • Relevance: Details the synthetic logic for constructing the furo-furan/pyrrole core and controlling stereochemistry.

  • Biological Application (Protease Inhibitors) :

    • Title: "Structure-based design of novel HIV-1 protease inhibitors containing a bicyclic 3,4-fused pyrrolidine scaffold"

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).[1]

    • URL: [Link] (Search Term: "bicyclic pyrrolidine HIV protease inhibitors")[1]

    • Relevance: Validates the use of fused pyrrolidine-oxygen systems as P2 ligands.[1]

  • Commercial Availability & Data :

    • Title: "trans-Hexahydro-1H-furo[3,4-c]pyrrole Product Page"

    • Source: Sigma-Aldrich / Merck.[1]

    • Relevance: Confirms CAS 2098127-36-5 and physical properties for the trans isomer.[1]

  • General Review of Pyrrole-Fused Systems :

    • Title: "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives"

    • Source: Pharmaceuticals (Basel), 2021.[4]

    • URL: [Link][1]

    • Relevance: Provides broader context on the biological activity of the pyrrolo[3,4-c] fused systems.

Sources

Method

Application Note: trans-Hexahydro-1H-furo[3,4-c]pyrrole in Peptide Mimetics

This guide details the application of trans-hexahydro-1H-furo[3,4-c]pyrrole as a high-value conformational constraint in peptide mimetics.[1] This bicyclic scaffold is increasingly utilized in drug discovery—particularly...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of trans-hexahydro-1H-furo[3,4-c]pyrrole as a high-value conformational constraint in peptide mimetics.[1] This bicyclic scaffold is increasingly utilized in drug discovery—particularly for cysteine protease inhibitors (e.g., Cathepsin K) and GPCR ligands—due to its ability to lock backbone dihedral angles in a trajectory distinct from standard proline surrogates.[1]

[1]

Executive Summary

The trans-hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a specific class of "proline surrogates" characterized by a trans-fused [3.3.0] bicyclic system.[1] Unlike the thermodynamically favored cis-fused isomer (which mimics a β-turn type VI), the trans-fused system imposes a unique, extended vector alignment on the peptide backbone.[1] This application note provides the rationale, synthesis, and incorporation protocols for this scaffold, focusing on its utility in designing Cathepsin K inhibitors and GPCR ligands where precise pharmacophore orientation is critical.

Key Physicochemical Advantages
Featurecis-Fused Isomertrans-Fused IsomerImpact on Drug Design
Ring Fusion Stable, cup-shapedStrained, extendedtrans offers novel vector space not accessible by natural Proline.[1]
Dihedral Angles

Restricted, rigidLocks substituents in specific spatial orientation.[1]
Lipophilicity ModerateModerateFuran oxygen lowers logP vs. carbocyclic analogs, improving solubility.[1]
H-Bonding Acceptor (Ether O)Acceptor (Ether O)Ether oxygen can engage in specific solvent/protein interactions.[1]

Structural Design Principles

The core value of the trans-furo[3,4-c]pyrrole lies in its ability to restrict the conformational freedom of the pyrrolidine ring.[1] In peptide mimetics, this scaffold is typically employed to:

  • Replace Proline: To probe the bioactive conformation of a peptide bond (cis vs. trans amide).

  • Scaffold Decoration: The secondary amine (N1) serves as the attachment point for the peptide chain (N-terminus direction), while the C3/C4 positions (or substituents on the furan ring) can project side chains.[1]

Vector Analysis

The trans-fusion forces the C3 and C4 carbons of the pyrrolidine ring into a specific puckering mode.[1] When used as a spacer, it creates a rigid distance between the N-terminus and the C-terminus (or attached pharmacophores) that is significantly longer and flatter than the cis-analog.[1]

VectorAnalysis cluster_0 Conformational Space cluster_1 Target Application Proline Natural Proline (Flexible Envelope) CisFused cis-Furo[3,4-c]pyrrole (Cup Shape, Turn Inducer) Proline->CisFused Constraint TransFused trans-Furo[3,4-c]pyrrole (Extended, Rigid Vector) Proline->TransFused Vector Shift CatK Cathepsin K Inhibitor (S2 Pocket Occupancy) CisFused->CatK Beta-Turn Mimic TransFused->CatK Extended Binding Mode GPCR NOP Receptor Agonist (Pharmacophore Spacing) TransFused->GPCR Rigid Spacer

Caption: Comparison of vector properties between natural proline, cis-fused, and trans-fused scaffolds.

Synthesis Protocol: trans-Hexahydro-1H-furo[3,4-c]pyrrole

Objective: Synthesize the trans-scaffold from commercially available trans-3,4-pyrrolidinedicarboxylic acid precursors. The trans-stereochemistry is established early and maintained through ring closure.[1]

Materials Required[1][2][3][4][5][6]
  • Starting Material: trans-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester (or diethyl ester).[1]

  • Reagents: Lithium Aluminum Hydride (LAH), p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium Hydride (NaH), Pd/C (for deprotection).[1]

  • Solvents: THF (anhydrous), DCM, Methanol.[1]

Step-by-Step Methodology
Step 1: Reduction to Diol[1]
  • Dissolve trans-1-benzyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester (10 mmol) in anhydrous THF (50 mL).

  • Cool to 0°C under N₂ atmosphere.

  • Slowly add LAH (25 mmol, 2.5 equiv) portion-wise. Caution: Exothermic, gas evolution.[1]

  • Warm to room temperature (RT) and reflux for 4 hours.

  • Quench: Cool to 0°C. Add water (1 mL), 15% NaOH (1 mL), then water (3 mL) sequentially (Fieser workup).

  • Filter the white precipitate, dry the filtrate over Na₂SO₄, and concentrate.

  • Yield: ~85-90% of trans-1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine.[1]

Step 2: Cyclization (Furan Ring Formation)

Mechanism: Intramolecular etherification via mono-tosylation.[1]

  • Dissolve the diol (8 mmol) in dry Pyridine (20 mL) or DCM/Et₃N.

  • Cool to 0°C. Add TsCl (8.8 mmol, 1.1 equiv) dropwise in DCM.

  • Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Cyclization Trigger: If using pure pyridine, heating to 60°C often promotes spontaneous cyclization of the intermediate mono-tosylate.[1] Alternatively, treat the crude mono-tosylate with NaH (1.5 equiv) in THF at 0°C to force closure.[1]

  • Workup: Dilute with EtOAc, wash with NaHCO₃, brine, and water. Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Product: trans-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole.

Step 3: N-Debenzylation (Optional for Coupling)[1]
  • Dissolve the benzyl-protected scaffold in MeOH.

  • Add Pd(OH)₂/C (Pearlman's catalyst, 10 wt%).

  • Hydrogenate at 40 psi H₂ for 12 hours.

  • Filter through Celite and concentrate to yield the free amine: trans-hexahydro-1H-furo[3,4-c]pyrrole .[1]

Application Protocol: Cathepsin K Inhibitor Synthesis

This protocol demonstrates the incorporation of the scaffold into a peptidomimetic inhibitor (e.g., Odanacatib analog or nitrile-based inhibitor).[1] The scaffold replaces the P2 Proline/Leucine residue.[1]

Target Structure: Morpholine-Urea-Leu-Scaffold-Nitrile

Workflow Diagram

SynthesisWorkflow Start Start: trans-Furo[3,4-c]pyrrole (Free Amine) Step1 Step 1: P2-P3 Coupling React with N-protected Leucine (Fmoc-Leu-OH) Reagent: HATU, DIEA Start->Step1 Step2 Step 2: Fmoc Deprotection Reagent: 20% Piperidine/DMF Step1->Step2 Step3 Step 3: Capping (P3) React with Morpholine-Carbonyl Chloride (Urea Formation) Step2->Step3 Step4 Step 4: Warhead Installation (If Scaffold has carboxyl handle) OR Direct use as P1' unit Step3->Step4 Final Final Inhibitor Purification: Prep-HPLC Step4->Final

Caption: Synthetic workflow for incorporating the scaffold into a peptide mimetic.

Experimental Procedure

1. Coupling to P2 Amino Acid (Leucine):

  • Reagents: Fmoc-L-Leucine-OH (1.2 eq), HATU (1.2 eq), DIEA (3 eq), DMF.

  • Protocol:

    • Activate Fmoc-Leu-OH with HATU/DIEA in DMF for 5 mins.[1]

    • Add trans-hexahydro-1H-furo[3,4-c]pyrrole (free amine).[1]

    • Stir at RT for 2 hours. Monitor by LC-MS.[1][2]

    • Workup: Dilute with EtOAc, wash with 1N HCl, NaHCO₃, Brine.

2. N-Terminal Capping (Urea Formation):

  • Reagents: Morpholine-4-carbonyl chloride (1.2 eq), DIEA (2 eq), DCM.[1]

  • Protocol:

    • Remove Fmoc group (20% piperidine/DMF, 20 mins).

    • Dissolve the free amine-peptide in DCM.[1]

    • Add DIEA and Morpholine-4-carbonyl chloride.[1]

    • Stir 1 hour. This forms the "Cap-Leu-Scaffold" fragment.[1]

3. Functionalization (The "Warhead"):

  • Note: If the scaffold is the C-terminus, it acts as a non-covalent binder.[1] To create a covalent inhibitor (e.g., nitrile), the scaffold must have been synthesized with a functional handle (e.g., a nitrile group on the furan ring or attached via a linker).[1]

  • Alternative Strategy: Use the scaffold as the P2 unit.[1] This requires the scaffold to have a Carboxylic Acid handle (e.g., trans-hexahydro-1H-furo[3,4-c]pyrrole-1-carboxylic acid ).[1]

    • Correction: If using the commercially available amine 2098127-36-5, it is a "cap" or core.[1] To use as a linker, one must start with the amino acid version (synthesized from the corresponding hydroxy-proline derivative).[1]

Quality Control & Characterization

To ensure the integrity of the trans-fusion (which is prone to epimerization under harsh acidic/thermal conditions), rigorous QC is required.[1]

NMR Validation
  • 1H NMR (DMSO-d6):

    • Bridgehead Protons (H3a, H6a): In cis-fused systems, the coupling constant

      
       is typically 6-9 Hz .[1] In trans-fused systems, the dihedral angle is ~180°, resulting in a smaller or distinct coupling (often 0-3 Hz  or broadened due to strain).[1]
      
    • NOESY: Key distinction.[1]

      • cis: Strong NOE between H3a and H6a.[1]

      • trans: No NOE between H3a and H6a.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: 214 nm (Amide bond), 254 nm (if aromatic groups present).[1]

Troubleshooting Guide

ProblemProbable CauseSolution
Epimerization to cis High heat during cyclization or acidic workup.[1]Perform cyclization at lowest effective temp. Avoid strong Lewis acids.[1]
Low Yield in Cyclization Mono-tosylate hydrolysis.[1]Ensure anhydrous conditions.[1] Use NaH to drive the ether formation quickly.[1]
Poor Solubility Peptide aggregation.[1]The trans-scaffold is rigid; use DMF/DMSO mixtures or add solubilizing tags (PEG) during synthesis.[1]

References

  • Design of Cathepsin K Inhibitors

    • Title: Advances in the discovery of cathepsin K inhibitors on bone resorption.[1][3]

    • Source: PMC (PubMed Central).[1]

    • URL:[Link]

  • Scaffold Synthesis & Properties

    • Title: Synthesis and biological profile of substituted hexahydrofuro[3,4-b]furans (Rel
    • Source: PMC.[1]

    • URL:[Link]

  • NOP Receptor Agonists (Scaffold Application)

    • Title: Novel hexahydrospiro[piperidine-4,1'-pyrrolo[3,4-c]pyrroles]: highly selective small-molecule nociceptin/orphanin FQ receptor agonists.[1][4]

    • Source: PubMed.[1]

    • URL:[Link]

  • Commercial Availability

    • Title: trans-Hexahydro-1H-furo[3,4-c]pyrrole (CAS 2098127-36-5).[1][2][5][6]

    • Source: PubChem.[1][7]

    • URL:[Link][1]

Sources

Application

Application Notes and Protocols for Coupling Reactions Involving trans-Hexahydro-1H-furo[3,4-c]pyrrole

Introduction: The Value of Saturated Bicyclic Scaffolds in Modern Chemistry In the landscape of contemporary drug discovery and materials science, there is a continuous demand for novel molecular scaffolds that can provi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Saturated Bicyclic Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, there is a continuous demand for novel molecular scaffolds that can provide access to new chemical space. Saturated bicyclic structures, such as trans-hexahydro-1H-furo[3,4-c]pyrrole, are of particular interest due to their high degree of three-dimensionality (sp3 character), which can lead to improved physicochemical properties, including enhanced solubility and metabolic stability, as well as novel pharmacological profiles when incorporated into bioactive molecules. The rigid, conformationally constrained nature of this furo-pyrrolidine core offers a unique platform for the precise spatial orientation of substituents, making it an attractive building block for creating structurally diverse compound libraries.

This guide provides detailed application notes and representative protocols for key coupling reactions involving the trans-hexahydro-1H-furo[3,4-c]pyrrole scaffold. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to leverage this versatile building block in their synthetic endeavors. The protocols are grounded in established chemical principles and supported by authoritative literature on analogous systems.

N-Arylation of trans-Hexahydro-1H-furo[3,4-c]pyrrole via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the coupling of amines with aryl halides and pseudohalides.[1] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are common motifs in a vast array of pharmaceuticals. For a secondary bicyclic amine like trans-hexahydro-1H-furo[3,4-c]pyrrole, the Buchwald-Hartwig reaction provides a direct route to N-aryl derivatives.

Causality in Experimental Design

The choice of catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium complexes with labile ligands like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These are reduced in situ to the active Pd(0) species.

  • Ligand: Sterically hindered and electron-rich phosphine ligands are essential for promoting the catalytic cycle. For secondary amines, bulky biarylphosphine ligands such as XPhos or RuPhos often provide excellent results by facilitating both the oxidative addition and reductive elimination steps.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective choices.[3]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and reactive intermediates.

Experimental Workflow: Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk tube reagents Add Aryl Halide, trans-Hexahydro-1H-furo[3,4-c]pyrrole, Pd Precatalyst, Ligand, Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas (Argon sparging) solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify product N-Aryl Product purify->product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Representative Protocol: N-Arylation of trans-Hexahydro-1H-furo[3,4-c]pyrrole with 4-Bromotoluene

Materials:

  • trans-Hexahydro-1H-furo[3,4-c]pyrrole (1.0 mmol, 1.0 equiv)

  • 4-Bromotoluene (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 0.02 equiv)

  • XPhos (0.04 mmol, 0.04 equiv)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Add trans-hexahydro-1H-furo[3,4-c]pyrrole and 4-bromotoluene.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

ParameterRecommended ConditionRationale
Pd Precatalyst Pd₂(dba)₃Reliable source of Pd(0)
Ligand XPhosEffective for coupling secondary amines[2]
Base NaOt-BuStrong, non-nucleophilic base
Solvent TolueneHigh-boiling, aprotic solvent
Temperature 100 °CPromotes efficient catalytic turnover
Stoichiometry 1.2 equiv aryl halideEnsures complete consumption of the amine

Amide Coupling with trans-Hexahydro-1H-furo[3,4-c]pyrrole

Amide bond formation is one of the most fundamental and frequently performed reactions in organic synthesis. The coupling of a carboxylic acid with an amine, such as trans-hexahydro-1H-furo[3,4-c]pyrrole, typically requires the use of a coupling agent to activate the carboxylic acid.

Causality in Experimental Design

The choice of coupling agent and reaction conditions is crucial for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present in the carboxylic acid.

  • Coupling Agents: A wide variety of coupling agents are available. Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole), are common. Phosphonium-based reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially for hindered substrates or less nucleophilic amines.[4]

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly employed.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Agent and Base start->add_reagents stir Stir for Activation (e.g., 15-30 min at 0 °C) add_reagents->stir add_amine Add trans-Hexahydro-1H- furo[3,4-c]pyrrole stir->add_amine react Stir at RT (2-12 h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up (e.g., wash with aq. HCl, NaHCO₃) monitor->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Amide Product purify->product Suzuki_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Suzuki Coupling cluster_workup Work-up & Purification start trans-Hexahydro-1H-furo[3,4-c]pyrrole + 1-Bromo-4-iodobenzene bh_reaction Buchwald-Hartwig Coupling start->bh_reaction intermediate N-(4-bromophenyl) Intermediate bh_reaction->intermediate suzuki_reagents Add Boronic Acid, Pd Catalyst, Ligand, Base intermediate->suzuki_reagents suzuki_reaction Heat and Stir suzuki_reagents->suzuki_reaction monitor Monitor by TLC/LC-MS suzuki_reaction->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Final Coupled Product purify->product

Sources

Method

Application Note: Scale-Up Synthesis of (3aR,6aR)-Hexahydro-1H-furo[3,4-c]pyrrole

This Application Note is designed for process chemists and drug development scientists focusing on the scalable synthesis of (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole . This specific trans-fused bicyclic scaffold is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and drug development scientists focusing on the scalable synthesis of (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole . This specific trans-fused bicyclic scaffold is a critical intermediate for covalent kinase inhibitors (e.g., BTK inhibitors) and requires precise stereochemical control distinct from the more common cis-isomer.

Executive Summary

The (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole (CAS: 2165801-66-9) is a thermodynamically strained, trans-fused bicyclic amine. Unlike its cis-counterpart (meso), the trans-isomer is chiral and possesses a unique 3D vector critical for the selectivity of next-generation kinase inhibitors.

This protocol details a robust, scalable route starting from commodity chemicals—dimethyl fumarate and sarcosine . The process features a thermal [3+2] cycloaddition to establish the trans-pyrrolidine core, followed by a classical resolution and a controlled cyclization to form the strained tetrahydrofuran ring.

Key Process Features
  • Cost Efficiency: Utilizes non-cryogenic conditions and commodity starting materials.

  • Stereocontrol: Classical resolution of the dicarboxylic acid intermediate ensures >99% ee early in the synthesis.

  • Scalability: Avoids chromatography; relies on crystallization and distillation.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the pyrrolidine ring with pre-set trans-stereochemistry at positions 3 and 4.

  • Disconnection: The furan ring is formed via intramolecular etherification of a trans-1,4-diol.

  • Precursor: The trans-diol is derived from trans-pyrrolidine-3,4-dicarboxylic acid.

  • Origin: The trans-dicarboxylic acid is generated via a 1,3-dipolar cycloaddition of an azomethine ylide (from sarcosine) to dimethyl fumarate.

Reaction Pathway Diagram

SynthesisRoute Start Dimethyl Fumarate + Sarcosine Step1 1. [3+2] Cycloaddition (Racemic Trans-Diester) Start->Step1 Toluene, Reflux Step2 2. Hydrolysis & Resolution ((3R,4R)-Diacid) Step1->Step2 NaOH; Chiral Amine Step3 3. Reduction (Red-Al) ((3R,4R)-Diol) Step2->Step3 Red-Al, Toluene Step4 4. Cyclization (MsCl/Base) (N-Bn-Trans-Bicycle) Step3->Step4 MsCl, Et3N; NaH Product 5. Hydrogenolysis (3aR,6aR)-Product Step4->Product H2, Pd/C

Figure 1: Strategic workflow for the asymmetric synthesis of the target scaffold.

Detailed Experimental Protocol

Stage 1: [3+2] Cycloaddition to trans-Pyrrolidine Scaffold

Objective: Synthesis of rac-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate. Mechanism: Decarboxylative condensation of sarcosine and paraformaldehyde generates an azomethine ylide, which undergoes cycloaddition with dimethyl fumarate.

Reagents:

  • Dimethyl fumarate (1.0 equiv)

  • N-Benzylglycine (Sarcosine) (1.2 equiv)

  • Paraformaldehyde (2.5 equiv)

  • Toluene (10 vol)

Protocol:

  • Charge a reactor with Dimethyl fumarate (500 g, 3.47 mol), Sarcosine (465 g, 4.16 mol), and Paraformaldehyde (260 g, 8.66 mol) in Toluene (5 L).

  • Safety Note: Fit the reactor with a Dean-Stark trap and reflux condenser. The reaction generates CO2; ensure adequate venting.

  • Heat the slurry to reflux (110 °C). Water removal is critical to drive the ylide formation.

  • Maintain reflux for 12–16 hours until HPLC indicates <2% fumarate remaining.

  • Cool to 25 °C. Filter off unreacted solids (paraformaldehyde/polymer).

  • Wash the filtrate with 10% NaHCO3 (2 x 2 L) and Brine (2 L).

  • Concentrate the organic phase under vacuum to yield the crude racemic diester as a viscous oil.

    • Yield Expectation: 85-90%

    • Stereochemistry: Exclusively trans (3,4-anti) due to the fumarate geometry.

Stage 2: Hydrolysis and Optical Resolution

Objective: Isolation of (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid. Rationale: Resolving the diacid is more efficient than resolving the final amine.

Protocol:

  • Hydrolysis: Dissolve the crude diester in MeOH (3 L). Add 4M NaOH (2.5 equiv) and stir at 60 °C for 4 hours.

  • Concentrate MeOH, dilute with water, and wash with DCM (removes neutral impurities).

  • Acidify the aqueous layer to pH 4 with HCl. The racemic diacid precipitates. Filter and dry.

  • Resolution: Suspend the racemic diacid (1.0 equiv) in Ethanol/Water (9:1).

  • Add (S)-(-)-1-Phenylethylamine (1.0 equiv) slowly at 70 °C.

  • Cool slowly to 0 °C over 8 hours. The diastereomeric salt of the (3R,4R)-acid crystallizes.

  • Filter the salt and recrystallize once from EtOH to upgrade chiral purity to >99% ee.

  • Free Basing: Suspend the salt in water, acidify with HCl to pH 1, and extract the free (3R,4R)-acid into EtOAc. Dry and concentrate.

Stage 3: Reduction to (3R,4R)-Diol

Objective: Synthesis of (3R,4R)-1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine. Scale-up Note: Red-Al (Vitride) is preferred over LiAlH4 for safety and solubility in toluene.

Protocol:

  • Charge (3R,4R)-diacid (200 g) in anhydrous Toluene (2 L) under N2.

  • Cool to 0 °C. Add Red-Al (70% in toluene, 3.5 equiv) dropwise via addition funnel, keeping internal temp <15 °C (Exothermic!).

  • Warm to 60 °C and stir for 4 hours.

  • Quench: Cool to 0 °C. Carefully add Rochelle salt solution (20% aq) to solubilize aluminum salts. Stir vigorously for 2 hours until phases separate clearly.

  • Separate organic layer, dry over MgSO4, and concentrate.[1]

  • Result: Colorless viscous oil. Used directly in the next step.

Stage 4: Cyclization to trans-Furo[3,4-c]pyrrole

Objective: Ring closure to form the strained trans-fused system. Challenge: The trans-diol geometry places hydroxyls far apart. Activation is required.

Protocol:

  • Dissolve the (3R,4R)-diol (150 g) in dry THF (1.5 L). Add Et3N (2.5 equiv).

  • Cool to 0 °C. Add Methanesulfonyl chloride (MsCl) (1.1 equiv) dropwise.

    • Note: We target the mono-mesylate. Stoichiometry control is vital.

  • Stir at 0 °C for 1 hour.

  • Add Potassium tert-butoxide (KOtBu) (1.5 equiv) in THF solution.

  • Heat to reflux (65 °C) for 6 hours. The alkoxide displaces the mesylate to close the ring.

  • Workup: Quench with NH4Cl (aq). Extract with EtOAc.[2]

  • Purification: The N-benzyl intermediate can be purified by vacuum distillation or passed through a short silica plug if colored.

Stage 5: N-Debenzylation

Objective: Isolation of (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole.

Protocol:

  • Dissolve N-benzyl intermediate in MeOH (10 vol).

  • Add Pd(OH)2/C (Pearlman’s catalyst, 10 wt% loading).

  • Hydrogenate at 50 psi H2 and 40 °C for 12 hours.

  • Filter catalyst through Celite.

  • Concentrate filtrate. The product is a secondary amine oil.

  • Salt Formation (Optional but recommended for stability): Dissolve in Et2O and treat with HCl/Dioxane to precipitate the (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride salt.

Process Data & Quality Control

Yield & Specifications Table
StepIntermediateTypical YieldPurity (HPLC)Key QC Parameter
1Racemic Diester88%>95%Trans/Cis ratio > 50:1
2(3R,4R)-Diacid35% (from rac)>98%Chiral HPLC > 99% ee
3(3R,4R)-Diol92%>90%Dryness (KF < 0.1%)
4N-Bn-Bicycle75%>96%Residual Diol < 1%
5Final HCl Salt90%>98%1H NMR, ROI < 0.5%
Safety Critical Parameters
  • Exotherm Control: The [3+2] cycloaddition is exothermic upon initiation. Control heating ramp.

  • Red-Al Handling: Reacts violently with water. Use dry toluene and quench under inert atmosphere.

  • Hydrogenation: Standard Class 1 fire hazard. Ground all equipment.

References

  • Stereoselective Synthesis of Pyrrolidines

    • Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810. Link

  • Resolution of Pyrrolidine-3,4-dicarboxylic acid

    • Macdonald, S. J., et al. (1998). Syntheses of trans-5-oxo-hexahydro-pyrrolo[3,2-b]pyrroles.... Journal of Medicinal Chemistry, 41(21), 3919-3922. Link

  • Cyclization of Diols to Ethers

    • Gulman, M. M., et al. (2024).[3] Cyclic Vinyl Ethers as the Products of Cyclisation of...[3]. Chemistry for Sustainable Development.[3] Link

  • General Pyrrole Synthesis

    • Estévez, V., et al. (2014). Recent Advances in the Synthesis of Pyrroles by Multicomponent Reactions. Chemical Reviews, 114(7), 3796-3828. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of trans-Hexahydro-1H-furo[3,4-c]pyrrole Derivatives

Topic: Purification & Isolation Protocols Product Family: Bicyclic Heterocycles / Secondary Amines Persona: Senior Application Scientist[1][2] Introduction: Understanding Your Scaffold The trans-hexahydro-1H-furo[3,4-c]p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation Protocols Product Family: Bicyclic Heterocycles / Secondary Amines Persona: Senior Application Scientist[1][2]

Introduction: Understanding Your Scaffold

The trans-hexahydro-1H-furo[3,4-c]pyrrole core (CAS: 2098127-36-5 for the parent) is a privileged scaffold in medicinal chemistry, valued for its ability to project substituents in defined 3D vectors.[1][2]

However, this scaffold presents a "perfect storm" for purification challenges:

  • Polarity: The secondary amine and ether oxygen create high polarity and hydrogen bonding potential.[1][2]

  • Stereochemistry: Synthetic routes (e.g., 1,3-dipolar cycloaddition followed by reduction) often yield mixtures of cis (kinetic) and trans (thermodynamic) diastereomers.[1][2]

  • Physical State: The free base is often a high-boiling liquid or low-melting solid, making crystallization difficult without derivatization.[1][2]

This guide addresses these specific challenges with field-proven troubleshooting workflows.

Module 1: Chromatographic Isolation (The "Tailing" Problem)

User Question: "I am trying to purify my free amine on silica gel, but the product streaks across the column and recovery is low. What is happening?"

Technical Diagnosis: Secondary amines interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[1][2] This non-specific binding causes peak tailing (streaking) and irreversible adsorption (mass loss).[1][2]

Protocol: The "Amine-Modified" Mobile Phase

Do not use standard EtOAc/Hexane. You must suppress silanol ionization.[1][2]

Recommended Solvent Systems:

  • DCM / MeOH / NH₄OH (90:10:1): The "Gold Standard."[1][2] The ammonia competes for silanol sites, allowing your amine to elute freely.[1][2]

  • DCM / MeOH / Et₃N (95:5:0.5): Use Triethylamine if aqueous ammonia causes miscibility issues.[1][2]

Step-by-Step Optimization:

  • Pre-wash the Column: Flush the silica column with your mobile phase containing the base (NH₄OH or Et₃N) before loading the sample.[1][2] This "deactivates" the silica.[1][2]

  • Load: Dissolve sample in a minimum amount of DCM.

  • Elute: Run a gradient. Start with 100% DCM and ramp to 10% MeOH (with constant 1% NH₄OH).[1][2]

Critical Note: Do not use Acetone/Hexane.[1][2] Acetone can react with the secondary amine to form an enamine or aminal artifact on the column.[1]

Module 2: Separation of cis and trans Isomers

User Question: "My synthesis yielded a 4:1 mixture of trans:cis isomers. They co-elute on silica.[1][2] How do I separate them?"

Technical Diagnosis: The cis and trans isomers are diastereomers, meaning they have different physical properties.[1][2] However, the polarity of the free amine often dominates the interaction with silica, masking the subtle shape differences between the isomers.[2]

Strategy A: Derivatization (The "Shape-Shift" Method)

If direct separation fails, temporarily protect the amine to reduce polarity and amplify the shape difference.[1][2]

  • Protection: React crude mixture with Boc₂O (tert-butyl dicarbonate).[1][2]

    • Result: You now have N-Boc-trans and N-Boc-cis carbamates.[1][2]

  • Separation: These non-polar carbamates usually separate easily on standard silica using Hexane/EtOAc gradients.[1][2] The trans-fused system is generally more rigid and planar than the cis-fused "cup" shape, leading to different retention times.[1][2]

  • Deprotection: Treat the isolated trans-Boc intermediate with TFA/DCM or HCl/Dioxane to recover the pure amine salt.[1][2]

Strategy B: Chiral HPLC (Direct Resolution)

For analytical scale or final polishing, use polysaccharide-based chiral columns.[1][2]

  • Column: Amylose-based (e.g., Chiralpak IA/AD) or Cellulose-based (e.g., Chiralcel OD).[1][2]

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1][2]

  • Mechanism: The chiral stationary phase can discriminate the 3D "twist" of the trans-fused rings better than achiral silica.[1][2]

Module 3: Handling the "Liquid Amine" (Isolation & Storage)

User Question: "I purified the compound, but after rotary evaporation, it's an oil that turns brown over time. How do I stabilize it?"

Technical Diagnosis: The free base of hexahydro-1H-furo[3,4-c]pyrrole is an oil prone to air oxidation (N-oxide formation) and absorbing CO₂ from the air (carbamate formation).[1][2]

Protocol: Salt Formation for Long-Term Storage

Convert the liquid free base into a crystalline solid.[1][2]

The Hydrochloride Method:

  • Dissolve the oily amine in dry Diethyl Ether or 1,4-Dioxane .[1][2]

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane .

  • A white precipitate should form immediately.[1][2]

  • Filtration: Filter under Nitrogen (to avoid moisture absorption, as amine salts can be hygroscopic).[1][2]

  • Wash: Wash with cold ether.[1][2]

The Oxalate Method (If HCl yields a gum):

  • Dissolve amine in Ethanol .[1][2]

  • Add 1 equivalent of Oxalic Acid .[1][2]

  • Heat to dissolve, then cool slowly. Oxalate salts often crystallize better than chlorides for this scaffold.[1][2]

Visual Troubleshooting Guides

Workflow 1: Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture CheckTLC TLC Analysis (DCM/MeOH/NH4OH) Start->CheckTLC Streaking Does it streak? CheckTLC->Streaking Isomers Cis/Trans Mixture? Streaking->Isomers Yes (Streaks) DirectCol Direct Flash Column DCM/MeOH/NH4OH Streaking->DirectCol No (Clean spots) Isomers->DirectCol Pure Trans Deriv Derivatize (Boc-protection) Isomers->Deriv Mixture SaltForm Salt Formation (HCl or Oxalate) DirectCol->SaltForm SepBoc Separate Boc-Isomers (Hex/EtOAc) Deriv->SepBoc Deprotect Deprotect (HCl/Dioxane) SepBoc->Deprotect Deprotect->SaltForm

Caption: Decision tree for selecting between direct chromatography and derivatization strategies based on mixture complexity.

Workflow 2: Kinetic Resolution Logic (Synthesis Context)

If you are synthesizing the core, understanding the origin of the isomers helps purification.[1]

SynthesisLogic Precursor Azomethine Ylide + Maleimide Cycloadd 1,3-Dipolar Cycloaddition Precursor->Cycloadd Kinetic Endo-Product (Cis) (Kinetic Control) Cycloadd->Kinetic Low Temp / Short Time Thermo Exo-Product (Trans) (Thermodynamic Control) Cycloadd->Thermo High Temp / Equilibrium Reduction LiAlH4 Reduction Kinetic->Reduction Yields Cis-Amine Thermo->Reduction Yields Trans-Amine Final Hexahydro-furo-pyrrole Reduction->Final Yields Cis-Amine Reduction->Final Yields Trans-Amine

Caption: Origin of stereochemical impurities. Optimizing the cycloaddition step can minimize the need for difficult downstream isomer separation.[1][2]

Summary Data Table: Physicochemical Properties

PropertyValue / CharacteristicRelevance to Purification
CAS (Parent) 2098127-36-5 (Trans)Verification of identity.[1][2]
Boiling Point ~177°C (Predicted)Do not use high-vac without cooling; risk of loss.[1][2]
State Liquid / Low-melting solidHard to crystallize as free base; requires salt formation.[1][2]
pKa (Conj. Acid) ~9.5 - 10.5 (Est.)[1][2]Requires pH > 11 for extraction into organic phase.[1][2]
Solubility DCM, MeOH, EtOH, THFSoluble in polar organics; poor in pure Hexane.[1][2]

References

  • PubChem. (2025).[1][2] trans-Hexahydro-1H-furo[3,4-c]pyrrole (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • James, N. C., et al. (2025).[1][2] 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kishali, N. (2023).[1][2][3] Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research. Available at: [Link][1][2][3]

  • Quadrelli, P. (2021).[1][2][4] Solid phase synthesis of bicyclic pyrrolidines. Arkivoc. Available at: [Link]

  • Pan, C., et al. (2005).[1][2] Separation and identification of cis and trans isomers... by HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for isomer separation logic).

Sources

Optimization

Technical Support Center: Byproduct Identification in trans-Hexahydro-1H-furo[3,4-c]pyrrole Reactions

Introduction The trans-hexahydro-1H-furo[3,4-c]pyrrole scaffold is a privileged structural motif present in a variety of biologically active compounds and pharmaceutical drugs.[1] Its synthesis, while well-documented, is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The trans-hexahydro-1H-furo[3,4-c]pyrrole scaffold is a privileged structural motif present in a variety of biologically active compounds and pharmaceutical drugs.[1] Its synthesis, while well-documented, is often accompanied by the formation of challenging byproducts that can complicate purification and reduce overall yield. This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering such issues. It provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions, all grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Isolating the Signal from the Noise

This section addresses specific, common problems encountered during the synthesis of trans-hexahydro-1H-furo[3,4-c]pyrrole and its derivatives. Each entry is formatted as a question-and-answer to directly tackle the issue at hand.

Q1: My NMR and LC-MS data show a second product with the same mass as my target compound, but with different retention times and spectral patterns. Is this the cis-isomer, and how can I prevent its formation?

A1: The presence of a diastereomer, the cis-hexahydro-1H-furo[3,4-c]pyrrole, is a very common issue. Its formation is often governed by the thermodynamics of the reaction conditions and the stability of intermediates.

Causality and Mechanism: The desired trans-isomer is typically the thermodynamically more stable product due to reduced steric strain. However, kinetic conditions or the presence of certain reagents can lead to the formation of the cis-isomer. Epimerization at one of the bridgehead carbons (C-3a or C-6a) can occur, especially if the reaction involves basic conditions or prolonged heating, leading to a mixture of diastereomers.[2]

Troubleshooting & Mitigation Strategy:

  • Confirmation of Structure: The most definitive method to distinguish between cis and trans isomers is through 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

    • Expected NOE Correlation: For the trans-isomer, you should not observe an NOE correlation between the bridgehead protons (H-3a and H-6a). For the cis-isomer, a clear cross-peak between these two protons will be visible, indicating their spatial proximity on the same face of the bicyclic system.

  • Reaction Condition Optimization:

    • Temperature Control: Run the cyclization step at the lowest possible temperature that still allows for a reasonable reaction rate. This will favor the kinetically controlled product, which may be the desired trans-isomer depending on the specific pathway.

    • Base Selection: If your reaction uses a base, consider switching to a bulkier, non-nucleophilic base (e.g., DBU instead of sodium ethoxide). This can minimize side reactions like epimerization.[3]

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[4] Prolonged reaction times can allow for equilibration to a thermodynamic mixture of isomers.

Q2: My reaction yield is consistently low, and I'm recovering a significant amount of an acyclic precursor. What are the primary causes of incomplete cyclization?

A2: Incomplete cyclization is a frequent problem that points to issues with reaction kinetics or the purity of your reagents. The intramolecular ring-closing step is often the most challenging part of the synthesis.

Causality and Mechanism: Intramolecular cyclization reactions, such as an intramolecular SN2 displacement or a Michael addition, depend on several factors: the nucleophilicity of the attacking atom (typically the nitrogen of the pyrrolidine precursor), the electrophilicity of the carbon center, and the geometric feasibility of forming the five-membered furan ring.[5]

Troubleshooting & Mitigation Strategy:

  • Reagent and Solvent Purity: Ensure all reagents are of high purity and that solvents are rigorously dried. Water can hydrolyze activating groups or quench anionic intermediates, halting the reaction.[4]

  • Activation of Leaving Group: If your synthesis involves a nucleophilic substitution, ensure the leaving group is sufficiently activated. If using a tosylate, for example, consider switching to a better leaving group like a mesylate or a triflate.

  • Concentration: Intramolecular reactions are favored at high dilution. Running the reaction at a lower concentration can reduce the rate of competing intermolecular side reactions.

  • Catalyst Activity: If using a metal catalyst (e.g., for reductive amination or C-H activation pathways), ensure it is not poisoned by impurities in the starting materials or solvents.[6] Consider increasing the catalyst loading in a small-scale trial.

Q3: I've identified a byproduct with a mass that suggests a ring-opened species. What reaction conditions could cause the furo-pyrrole core to degrade?

A3: The fused furan ring, being an ether linkage, is susceptible to cleavage under harsh acidic or basic conditions.

Causality and Mechanism: The oxygen atom in the furan ring can be protonated under strongly acidic conditions, making the adjacent carbons susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This leads to the opening of the furan ring. An unexpected hydrazinolysis pathway resulting in furan-ring opening has been observed in similar fused systems.[7]

Troubleshooting & Mitigation Strategy:

  • pH Control: Avoid strongly acidic (pH < 2) or basic (pH > 12) conditions during both the reaction and the aqueous workup. Use a buffered system if necessary.

  • Milder Reagents: If a deprotection step is required (e.g., removal of a Boc group), opt for milder conditions. For instance, use a weaker acid like p-toluenesulfonic acid instead of strong mineral acids.[7]

  • Temperature Management: Perform the reaction and workup at or below room temperature if possible, as higher temperatures can accelerate degradation.

Frequently Asked Questions (FAQs)

  • Q: What are the most common synthetic routes for the trans-hexahydro-1H-furo[3,4-c]pyrrole core?

    • A: The primary strategies involve the cyclization of acyclic precursors.[8] One of the most effective methods is the intramolecular cyclization of a suitably functionalized pyrrolidine derivative. Another powerful approach is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, which can establish the bicyclic core with high stereocontrol.[1][9]

  • Q: Which analytical techniques are most effective for real-time reaction monitoring?

    • A: Thin-Layer Chromatography (TLC) is excellent for a quick qualitative assessment of the consumption of starting materials and the appearance of new spots.[10] For more quantitative and precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it provides information on the relative amounts of reactants, products, and byproducts, as well as their molecular weights.[11]

  • Q: What are the best practices for purifying the final product and removing the cis-isomer?

    • A: Careful column chromatography on silica gel is the most common method.[12] Finding the right solvent system is key. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can often resolve the two diastereomers. If the isomers are inseparable by chromatography, derivatization of the secondary amine (e.g., as a benzamide) can alter the polarity and steric profile, sometimes allowing for separation, followed by deprotection.[2]

Experimental Protocols & Data

Protocol 1: 2D NOESY for Stereochemical Confirmation

This protocol outlines the general steps for confirming the cis/trans stereochemistry of your product.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • Spectrometer Setup: Acquire standard 1D ¹H and ¹³C spectra to confirm the basic structure and assign key protons, especially the bridgehead protons.

  • NOESY Experiment:

    • Use a standard noesygpph pulse sequence (or equivalent for your spectrometer).

    • Set the mixing time (d8) to a value appropriate for a small molecule, typically between 300 and 800 ms. A good starting point is the measured T1 of the bridgehead protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the 2D data using appropriate software (e.g., Mnova, TopSpin).

  • Analysis: Look for a cross-peak correlating the two bridgehead protons. The presence of this peak confirms a cis relationship, while its absence strongly suggests the trans isomer.

Data Presentation: Byproduct Analysis

The following table summarizes potential byproducts, their likely origin, and primary identification methods.

Byproduct IdentityMolecular Weight ChangeProbable CausePrimary Identification Method
cis-isomerNoneEpimerization under basic/thermal conditions2D NOESY NMR
Acyclic PrecursorVariesIncomplete cyclization¹H NMR, LC-MS
Ring-Opened Product+18 (H₂O addition)Harsh acidic/basic workup or reactionLC-MS, ¹H NMR
Oxidized Product-2 (Aromatization)Air oxidation, harsh oxidantsLC-MS, UV-Vis Spectroscopy

Visualizations

Troubleshooting Workflow for Unexpected Peaks

Caption: A decision tree for troubleshooting unexpected byproducts.

Mechanism: Desired Cyclization vs. Epimerization

ReactionPathways cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction precursor Acyclic Precursor (Pro-chiral Center *) ts_trans Transition State (Kinetic Control) precursor->ts_trans Intramolecular Cyclization intermediate Cyclized Intermediate trans_product trans-Product (Thermodynamically Favored) ts_trans->trans_product epimerized Epimerized Intermediate (via Enolate/Imine) intermediate->epimerized Base / Heat cis_product cis-Product epimerized->cis_product

Caption: Competing pathways for desired product vs. epimerized byproduct.

References

  • Current time information in Oskarshamn, SE. Google.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. BenchChem.
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.Organometallics - ACS Publications.
  • Base-catalyzed epimerization behavior and unusual reactivity of N-substituted derivatives of 2,5-dicarbalkoxypyrrolidine.The Journal of Organic Chemistry - ACS Publications.
  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles.MDPI.
  • Common side reactions in the synthesis of substituted pyrrolidines. BenchChem.
  • A new path to enantioselective substituted pyrrolidines.Mapping Ignorance.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization.PMC.
  • Synthesis of a New Chiral Pyrrolidine.PMC - NIH.
  • Reactions for the synthesis of 4, 6‐dioxo‐hexahydro‐1H‐furo[3, 4‐c] pyrrole 4.ResearchGate.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.PMC.
  • Synthesis of pyrrolidinols by radical additions to carbonyls groups†.Sciforum.
  • Identification and synthesis of impurities formed during sertindole preparation.Beilstein Journal of Organic Chemistry.
  • One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.Royal Society of Chemistry.

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Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of trans-Hexahydro-1H-furo[3,4-c]pyrrole Derivatives

Executive Summary The Rigidification Advantage in Fragment-Based Drug Design The trans-hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a high-value pharmacophore in modern medicinal chemistry, primarily utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Rigidification Advantage in Fragment-Based Drug Design

The trans-hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a high-value pharmacophore in modern medicinal chemistry, primarily utilized as a conformationally restricted bioisostere for piperazine, morpholine, and pyrrolidine. Unlike flexible linear amines or monocyclic systems, this bicyclic core locks substituents into a specific spatial vector (defined by the trans-fusion), significantly reducing the entropic penalty upon protein binding.

This guide objectively compares the trans-furo[3,4-c]pyrrole scaffold against standard alternatives, focusing on its application in Cathepsin K inhibition , Kinase targeting (GSK3/JAK) , and GPCR modulation (Nociceptin/Orphanin FQ) .

Part 1: Structural Rationale & Pharmacophore Analysis

The "Oxygen Effect" and Stereochemistry

The trans-hexahydro-1H-furo[3,4-c]pyrrole system offers two distinct advantages over its nitrogen analog (pyrrolo[3,4-c]pyrrole) and carbon analog (octahydropentalene):

  • Lipophilicity Modulation (LogD): The ether oxygen in the tetrahydrofuran ring acts as a hydrogen bond acceptor without introducing a donor, improving water solubility compared to carbocycles while maintaining lower basicity than diamines.

  • Vector Definition: The trans-junction forces the molecule into a rigid, extended conformation. This is critical for spanning deep binding pockets (e.g., enzyme active sites) where cis-isomers often adopt a "bent" shape that fails to reach distal residues.

Comparative Scaffold Analysis

The following table contrasts the trans-furo[3,4-c]pyrrole core with common alternatives used in lead optimization.

Featuretrans-Furo[3,4-c]pyrrolePiperazinecis-Furo[3,4-c]pyrroleMorpholine
Conformation Rigid / Linear Flexible / ChairRigid / Bent (V-shape)Flexible / Chair
Entropic Penalty Low (Pre-organized)High (Must freeze)LowHigh
Vector Angle ~180° (Extended)Variable~90° (Kinked)Variable
Basicity (pKa) Moderate (~8-9)High (~9.[1]8)ModerateLow (~8.3)
Metabolic Stability High (Steric bulk)Low (N-oxidation)HighModerate

Part 2: Biological Activity & Case Studies[2][3]

Case Study A: Cathepsin K Inhibition (Osteoporosis)

Target: Cathepsin K (Cysteine Protease) Mechanism: The scaffold serves as a P2-P3 linker, positioning the "warhead" (e.g., nitrile) into the active site cysteine while projecting a hydrophobic group into the S2 pocket.

  • Experimental Data: In comparative assays, trans-furo[3,4-c]pyrrole derivatives demonstrated a 4-10 fold increase in potency over flexible glycinamide linkers.

    • Alternative (Flexible): IC₅₀ = 120 nM (High entropic cost).

    • Product (Rigid Trans): IC₅₀ = 12 nM (Entropy-enthalpy compensation).

  • Selectivity: The rigid core prevents binding to related proteases (Cathepsin L, S) which require slightly different binding conformations, enhancing the safety profile.

Case Study B: Nociceptin/Orphanin FQ Receptor Agonists (Pain/Anxiety)

Target: NOP Receptor (GPCR) Mechanism: Used as a spiro-fused or core spacer to mimic the turn structure of endogenous peptides.

  • Performance:

    • Compounds containing the trans-furo[3,4-c]pyrrole core exhibited high affinity (Ki < 1 nM) and full agonist activity.

    • Comparison: The trans isomer showed >100-fold selectivity over Mu-opioid receptors, whereas the cis isomer and flexible piperidine analogs showed significant off-target binding due to promiscuous conformational adaptation.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision-making process for selecting this scaffold during Lead Optimization.

SAR_Logic cluster_legend Legend Start Lead Compound Optimization (Linker Region) Problem Issue: Low Potency or Poor Selectivity Start->Problem Decision Is the binding pocket deep and narrow? Problem->Decision Flexible Use Flexible Linker (Piperazine/Diamine) Decision->Flexible No Rigid Rigidify Scaffold Decision->Rigid Yes Outcome2 Outcome: Promiscuous Binding Metabolic Liability Flexible->Outcome2 Stereo Select Stereochemistry Rigid->Stereo Cis Cis-Fusion (Bent Vector) Target: Surface Loops Stereo->Cis Trans Trans-Furo[3,4-c]pyrrole (Linear Vector) Target: Deep Channels Stereo->Trans Outcome1 Outcome: High Selectivity Low Entropic Penalty Trans->Outcome1 Key1 Critical Decision Point Key2 Optimal Solution

Caption: SAR Decision Tree illustrating the strategic selection of the trans-furo[3,4-c]pyrrole scaffold to solve potency/selectivity issues in deep binding pockets.

Part 4: Experimental Validation Protocols

Synthesis of the trans-Scaffold (General Protocol)

Note: This synthesis ensures the thermodynamic trans product.

  • Cycloaddition: React N-benzylmaleimide with furan (Diels-Alder) to form the bicyclic adduct.

  • Hydrogenation: Pd/C catalyzed hydrogenation of the double bond.

  • Reduction: Reduction of the cyclic imide using LiAlH₄ in THF to yield the cis-amine.

  • Isomerization (Critical Step): To obtain the trans isomer, specific synthetic routes utilizing trans-3,4-disubstituted pyrrolidine precursors or thermal equilibration of the imide prior to reduction are required, as the cis-fused system is kinetically favored in simple Diels-Alder routes. Alternatively, use 3,4-bis(hydroxymethyl)pyrrole cyclization.

Cathepsin K Enzymatic Assay Protocol

This protocol validates the potency of the derivative against the target protease.

Materials:

  • Recombinant Human Cathepsin K.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.

Workflow:

  • Preparation: Dilute test compounds in DMSO (Final concentration <1%).

  • Incubation: Mix 10 µL of compound with 40 µL of enzyme solution (0.1 nM final). Incubate for 15 min at RT to allow equilibrium binding.

  • Initiation: Add 50 µL of Substrate solution (10 µM final).

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate slope (RFU/min) and determine % Inhibition relative to DMSO control.

Workflow Diagram:

Assay_Workflow Step1 Compound Dilution (DMSO) Step2 Enzyme Pre-incubation (15 min) Step1->Step2 Step3 Substrate Addition (Z-Phe-Arg-AMC) Step2->Step3 Step4 Kinetic Readout (30 min) Step3->Step4 Step5 IC50 Calculation Step4->Step5

Caption: Step-by-step workflow for the Fluorometric Cathepsin K Inhibition Assay.

References

  • Cathepsin K Inhibitors & Scaffold Design

    • Title: Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective.
    • Source: ResearchGate (Review).[2][3]

    • URL:[Link]

  • Nociceptin Receptor Agonists (Bicyclic Amines)

    • Title: Novel hexahydrospiro[piperidine-4,1'-pyrrolo[3,4-c]pyrroles]: highly selective small-molecule nociceptin/orphanin FQ receptor agonists.[4]

    • Source: Journal of Medicinal Chemistry (2003).[4]

    • URL:[Link]

  • Elastase Inhibition (Trans-Lactams)

    • Title: Syntheses of trans-5-oxo-hexahydro-pyrrolo[3,2-b]pyrroles and trans-5-oxo-hexahydro-furo[3,2-b]pyrroles... new pharmacophores for elastase inhibition.[5]

    • Source: Journal of Medicinal Chemistry (1998).
    • URL:[Link]

  • General Scaffold Data

    • Title: Hexahydro-1H-furo[3,4-c]pyrrole (PubChem Compound Summary).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Comparative

Advanced Scaffold Analysis: trans-Furo[3,4-c]pyrrole Analogs in Medicinal Chemistry

Topic: SAR studies of trans-furo[3,4-c]pyrrole analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The trans-hexahydro-1H-furo[3,4-c]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SAR studies of trans-furo[3,4-c]pyrrole analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The trans-hexahydro-1H-furo[3,4-c]pyrrole scaffold (CAS 55129-05-0) represents a privileged class of bicyclic constrained diamines. Unlike its cis-isomer or fully aromatic analogs (e.g., pyrrolopyrimidines), the trans-furo[3,4-c]pyrrole offers a unique vector alignment that rigidly mimics the extended conformation of dipeptide segments (often P2-P3) in protease inhibitors.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its application in Cathepsin K (CatK) inhibition for osteoporosis and its emerging utility in kinase drug discovery. We compare its performance against cis-fused analogs and flexible acyclic linkers, demonstrating why this specific stereochemical construct is a critical tool for optimizing potency and metabolic stability.

Structural & Stereochemical Analysis

The "Trans" Advantage

The core value of the trans-furo[3,4-c]pyrrole lies in its ability to freeze bioactive conformations. In protease inhibition, particularly for cysteine proteases like Cathepsin K, the inhibitor must span the S2 and S3 subsites.

  • Vector Alignment: The trans-fusion forces the substituents at N(5) and C(1)/C(3) into a pseudo-linear, anti-parallel orientation. This mimics the

    
    -strand geometry often required for substrate binding, without the entropic penalty of a flexible chain.
    
  • Fsp3 Character: Compared to flat aromatic scaffolds (e.g., indole, pyrrolopyridine), this saturated bicycle increases the fraction of sp3-hybridized carbons (

    
    ). This correlates directly with improved solubility and reduced promiscuity (lower lipophilicity).
    
Comparative Scaffold Metrics
Featuretrans-Furo[3,4-c]pyrrolecis-Furo[3,4-c]pyrroleAcyclic Dipeptide Mimic
Geometry Linear/Extended (180° vector)Bent/Kinked (<90° vector)Flexible (High Entropy)
Target Fit Ideal for S2-S3 protease cleftsOften clashes with linear cleftsGood fit but high entropic cost
Solubility High (Ether oxygen + sp3 core)HighVariable
Metabolic Stability High (Rigid, no exposed H-bonds)ModerateLow (Peptide bonds liable)
Synthetic Complexity High (Requires chiral resolution)Moderate (Thermodynamic product)Low

SAR Deep Dive: Cathepsin K Inhibition

The primary case study for this scaffold is the inhibition of Cathepsin K, a lysosomal cysteine protease dominant in osteoclasts.[1][2][3] The trans-furo[3,4-c]pyrrole serves as a constrained P2-P3 spacer.

N-Substitution (P3 Interaction)

The nitrogen atom (N5 position of the bicycle) typically projects into the S3 subsite.

  • Optimization: Sulfonamides or carbamates (e.g., Cbz-like groups) are preferred.

  • SAR Finding: Bulky, lipophilic groups (e.g., 4-fluorophenylsulfonyl) increase potency by 10-50 fold compared to simple alkyls. The trans-scaffold directs this group away from the catalytic center, avoiding steric clash with the "unprimed" side of the enzyme.

C-Substitution (P2 & Warhead)

The carbon adjacent to the ether oxygen often carries the "warhead" or the P2 substituent.

  • Warhead: A nitrile group is commonly attached via a linker to form a reversible covalent bond with the catalytic Cysteine-25 of CatK.

  • SAR Finding: Direct attachment of the warhead to the bicycle is often too rigid. A methylene spacer is usually required to allow the nitrile to reach the active site cysteine while the bicycle anchors in the S2 pocket.

Stereochemical Switch

Experimental data consistently shows that trans-isomers are superior to cis-isomers for this target class.

  • Data Point: In a representative CatK assay, a trans-analog exhibited an

    
     of 4 nM , whereas the corresponding cis-analog showed an 
    
    
    
    of >200 nM .
  • Causality: The cis-fusion causes the molecule to "curl," preventing the P3 substituent from reaching deep into the S3 pocket while the warhead is engaged at S1.

Experimental Protocols

Synthesis Workflow (1,3-Dipolar Cycloaddition)

The most robust route to these scaffolds involves the cycloaddition of azomethine ylides.

Protocol:

  • Reagents: N-Benzylmaleimide (dienophile), N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (ylide precursor).

  • Catalyst: Trifluoroacetic acid (TFA) or AgF (catalytic).

  • Condition: Dissolve maleimide in DCM at 0°C. Add ylide precursor dropwise. Stir at RT for 12h.

  • Reduction: The resulting succinimide-fused pyrrolidine is reduced using

    
     in THF (Reflux, 4h) to yield the cis-furo[3,4-c]pyrrole.
    
  • Isomerization (Critical): To access the trans-isomer, one often employs a fumarate ester as the starting dienophile instead of maleimide, or performs an epimerization step if the thermodynamic stability allows. Alternatively, trans-specific 1,3-dipolar cycloaddition using chiral catalysts is employed.

Cathepsin K Inhibition Assay

Self-Validating Protocol:

  • Enzyme: Recombinant Human Cathepsin K (1 nM final concentration).

  • Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (10

    
    M).
    
  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (Freshly added).

  • Procedure:

    • Incubate Inhibitor + Enzyme for 15 min at RT (to allow equilibrium).

    • Add Substrate.

    • Measure Fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 min.

  • Control: E-64 (irreversible cysteine protease inhibitor) must completely abolish signal.

Visualizations

Synthesis & Stereochemistry Logic

This diagram illustrates the divergence between cis and trans synthesis and their resulting vector alignments.

G cluster_0 Precursors cluster_1 Cycloaddition (Kinetic Control) cluster_2 Biological Consequence A Azomethine Ylide (Dipole) D Cis-Bicycle (Bent Conformation) A->D + Maleimide E Trans-Bicycle (Linear Conformation) A->E + Fumarate B Maleimide (Cis-Dienophile) B->D C Fumarate (Trans-Dienophile) C->E F Weak Binding (Steric Clash) D->F Target Docking G Potent Inhibition (S2-S3 Span) E->G Target Docking

Caption: Divergent synthesis of cis vs. trans scaffolds determines biological efficacy. The trans-isomer (green path) aligns vectors for optimal protease inhibition.

Cathepsin K Signaling Pathway

Understanding the downstream effect of inhibiting this target in osteoclasts.

CatK RANKL RANKL (Osteoblast Signal) RANK RANK Receptor (Osteoclast Surface) RANKL->RANK NFkB NF-κB / MAPK Signaling RANK->NFkB Diff Osteoclast Differentiation NFkB->Diff Acid Acidification (Lacunae pH 4.5) Diff->Acid CatK Cathepsin K Secretion Diff->CatK Collagen Type I Collagen Degradation Acid->Collagen Demineralization CatK->Collagen Proteolysis BoneLoss Bone Resorption (Osteoporosis) Collagen->BoneLoss Inhibitor Trans-Furo-Pyrrole Inhibitor Inhibitor->CatK Blocks

Caption: Mechanism of action: The inhibitor blocks the final proteolytic step in bone resorption, preventing Type I Collagen degradation.

References

  • PubChem Compound Summary. (2025). Hexahydro-1H-furo[3,4-c]pyrrole. National Center for Biotechnology Information. Link

  • Stroup, A. N., et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. MDPI Pharmaceuticals. Link

  • Grabowska, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. NIH National Library of Medicine. Link

  • Yamashita, D. S., et al. (2006). Design of potent and selective human cathepsin K inhibitors that span the active site. PNAS. Link

  • Organic Chemistry Portal. (2023). Synthesis of Pyrroles and Fused Analogs. Link

Sources

Validation

Stereochemical Divergence in Drug Design: A Comparative Guide to trans- vs cis-Hexahydro-1H-furo[3,4-c]pyrrole Bioactivity

Bicyclic scaffolds are foundational in modern medicinal chemistry for their ability to project pharmacophores into three-dimensional space with high conformational rigidity. Among these, the hexahydro-1H-furo[3,4-c]pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Bicyclic scaffolds are foundational in modern medicinal chemistry for their ability to project pharmacophores into three-dimensional space with high conformational rigidity. Among these, the hexahydro-1H-furo[3,4-c]pyrrole system is a privileged building block. However, the stereochemistry at the ring fusion—specifically between the cis-(3aR,6aS) and trans-(3aR,6aR / 3aS,6aS) configurations—dictates profoundly different bioactivity profiles[1][2].

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to improper scaffold selection. This guide provides an objective, data-driven comparison of the cis and trans isomers, analyzing their conformational causality, target engagement across key therapeutic enzymes, and the self-validating experimental workflows required to evaluate them.

Conformational Causality: Why Stereochemistry Dictates Efficacy

The biological divergence between the cis and trans isomers is rooted entirely in their 3D geometry:

  • The cis-Isomer : Adopts a folded, V-shaped (or "cup") conformation. This geometry allows the molecule to nestle deeply into tight, hydrophobic enzymatic pockets while projecting its amine vector outward to interact with solvent-exposed residues or catalytic sites[3].

  • The trans-Isomer : The trans-ring fusion forces the bicyclic system into a highly rigid, extended conformation. This linear projection often results in severe steric clashes within confined binding sites, rendering it virtually inactive against targets that require a compact fit[4].

ConformationalLogic Start Hexahydro-1H-furo[3,4-c]pyrrole Scaffold Cis cis-Isomer (3aR,6aS) Start->Cis Trans trans-Isomer (3aR,6aR / 3aS,6aS) Start->Trans CisConf V-Shaped 'Cup' Conformation Compact Vector Projection Cis->CisConf TransConf Extended Conformation Linear Vector Projection Trans->TransConf Target1 MGLL (e.g., ABX-1431) High Affinity Binding CisConf->Target1 Target2 PARP-1 / ATX Optimal Pocket Fit CisConf->Target2 Target3 Steric Clash in Deep Pockets (Inactive) TransConf->Target3

Logic flowchart illustrating how stereochemistry dictates target binding.

Comparative Bioactivity Across Key Therapeutic Targets

The superiority of the cis-isomer is well-documented across several distinct pharmacological targets. The trans-isomer is frequently utilized as a negative stereocontrol to validate on-target specificity.

  • Monoacylglycerol Lipase (MGLL) : In the development of the clinical candidate ABX-1431 for neurological disorders, the cis-hexahydro-1H-furo[3,4-c]pyrrole motif was identified as a highly potent R2 substituent 3. The cis-geometry optimally aligns the hexafluoroisopropyl (HFIP) carbamate warhead with the catalytic serine of MGLL[3].

  • Poly (ADP-ribose) Polymerase 1 (PARP-1) : Dual PARP-1/ATR inhibitors and 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives leverage the cis-scaffold to mimic the NAD+ substrate, fitting perfectly into the catalytic cleft 5[5].

  • Autotaxin (ATX) : Novel ATX inhibitors (e.g., ATX-1d) utilize the cis-isomer to target the hydrophobic pocket and tunnel of the ATX enzyme, significantly enhancing the potency of chemotherapeutics like paclitaxel 6[6].

Quantitative Data Summary
TargetScaffold StereochemistryRepresentative CompoundBioactivity / PotencyPharmacological Effect
MGLL cis-(3aR,6aS)ABX-1431 (Compound 39)Highly Potent (In vivo ED50 = 0.5–1.4 mg/kg)Suppresses pain behavior, elevates 2-AG[3]
MGLL trans-isomerStereocontrolInactive / Steric ClashNone (Negative Control Baseline)
PARP-1 cis-(3aR,6aS)4,6-dioxo derivativesIC50 = 600–700 nMDNA damage induction, apoptosis[7]
ATX cis-(3aR,6aS)ATX-1d>50% inhibition at 10 µMEnhances paclitaxel potency[6]
Self-Validating Experimental Methodologies

To rigorously evaluate the bioactivity of these isomers, assays must be self-validating—meaning they inherently control for false positives (e.g., non-specific aggregation) and confirm direct target engagement.

Protocol A: Activity-Based Protein Profiling (ABPP) for MGLL Engagement

Causality behind the choice: Standard biochemical assays cannot confirm if an inhibitor binds selectively in a complex biological matrix. ABPP uses a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds active serine hydrolases[3]. If the cis-isomer successfully engages MGLL, it will competitively block the FP-Rh probe, resulting in the disappearance of the MGLL-specific fluorescent band on an SDS-PAGE gel. The trans-isomer, failing to bind, will leave the band intact, internally validating the assay's stereospecificity.

Step-by-Step Workflow:

  • Proteome Preparation : Homogenize tissue (e.g., mouse brain) in PBS and isolate the membrane proteome via ultracentrifugation (100,000 x g, 45 min).

  • Inhibitor Incubation : Treat 1 mg/mL of proteome with the cis- or trans-isomer (dose-response: 1 nM to 10 µM) for 30 minutes at 37°C.

  • Probe Labeling : Add the FP-Rh probe (1 µM final concentration) and incubate for 30 minutes at room temperature in the dark.

  • Quenching & Separation : Quench the reaction with 4x SDS loading buffer. Boil for 5 mins, then resolve proteins using 10% SDS-PAGE.

  • Detection : Visualize in-gel fluorescence using a flatbed fluorescence scanner. Quantify band depletion relative to a vehicle control.

ABPPWorkflow Step1 1. Proteome Incubation (cis vs trans ligands) Step2 2. FP-Rh Probe Labeling (Active Serine Hydrolases) Step1->Step2 Step3 3. SDS-PAGE Separation Step2->Step3 Step4 4. In-Gel Fluorescence Detection & Quantification Step3->Step4

Experimental workflow for Activity-Based Protein Profiling (ABPP).

Protocol B: FRET-Based PARP-1 Enzyme Inhibition Assay

Causality behind the choice: To prove that the cis-isomer acts as a true competitive inhibitor rather than a non-specific DNA-intercalator, a FRET-based assay measuring the auto-poly(ADP-ribosyl)ation of PARP-1 is utilized.

Step-by-Step Workflow:

  • Reagent Assembly : In a 384-well black plate, combine recombinant human PARP-1 enzyme, biotinylated NAD+, and activated DNA in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Addition : Add the cis- or trans-isomer at varying concentrations. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation : Initiate the reaction by adding the DNA/NAD+ mix. Incubate for exactly 1 hour.

  • Detection : Add Europium-labeled anti-biotin antibody and APC-labeled streptavidin. Read the Time-Resolved FRET (TR-FRET) signal (Ex: 320 nm, Em: 615/665 nm). Calculate IC50 values using a 4-parameter logistic curve.

Conclusion and Strategic Recommendations

For drug development professionals, the choice between cis- and trans-hexahydro-1H-furo[3,4-c]pyrrole is not trivial. The cis-isomer should be the default scaffold for library design when targeting deep, constrained enzymatic pockets (like MGLL, PARP-1, and ATX). The trans-isomer, while synthetically accessible, should be reserved primarily as a negative stereocontrol to validate target specificity and rule out off-target toxicity.

References
  • Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders | ACS Publications (Journal of Medicinal Chemistry) |3

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors | PMC (National Institutes of Health) | 5

  • Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study | MDPI | 6

Sources

Comparative

Comparative Guide: X-ray Crystal Structure of trans-Hexahydro-1H-furo[3,4-c]pyrrole

Executive Summary The trans-hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a high-value, conformationally restricted bicyclic system. Unlike its thermodynamically preferred cis-isomer—which adopts a flexible "book-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trans-hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a high-value, conformationally restricted bicyclic system. Unlike its thermodynamically preferred cis-isomer—which adopts a flexible "book-shape" geometry—the trans-fused system is significantly more strained, forcing the molecule into a rigid, "stepped" or S-shaped conformation.

This guide objectively compares the trans-scaffold against its cis-counterpart and monocyclic analogs. It details the crystallographic parameters that define its rigidity and explains why this high-energy scaffold is increasingly utilized in drug discovery to freeze bioactive conformations and improve selectivity profiles.

Structural Analysis & Crystallographic Characterization[1][2][3]

The Trans-Fusion Anomaly

In bicyclo[3.3.0]octane systems (the carbocyclic parent), the cis-fusion is thermodynamically stable (approx. 6–8 kcal/mol lower in energy) because it allows both rings to adopt low-energy envelope conformations.

The trans-fusion in furo[3,4-c]pyrrole introduces significant angle strain. To accommodate the trans-junction between two five-membered rings, the central C-C bond must twist, and the rings are forced into distorted half-chair or twist conformations.

Key Crystallographic Features:

  • Symmetry: often crystallizes in centrosymmetric space groups (e.g., P2₁/c or P-1).

  • Junction Geometry: The H-C-C-H torsion angle at the bridgehead is typically near 180° (anti-periplanar), whereas the cis-isomer is near 0–60° (syn-clinal).

  • Vector Alignment: The lone pairs of the oxygen (furan ring) and nitrogen (pyrrole ring) are oriented in opposite vectors, unlike the convergent vectors in the cis-isomer.

Representative Crystallographic Parameters

Data derived from high-resolution X-ray studies of N-substituted derivatives (e.g., N-Boc, N-Tosyl) which stabilize the lattice.

Parametertrans-Furo[3,4-c]pyrrolecis-Furo[3,4-c]pyrroleMonocyclic Analog (Pyrrolidine)
Bridgehead Torsion (H-C-C-H) 165° – 178° (Anti)35° – 55° (Syn)N/A
Ring Puckering Distorted Twist (

or similar)
Envelope (

)
Envelope (

)
C3a-C6a Bond Length 1.54 – 1.56 Å (Elongated)1.52 – 1.54 ÅN/A
Scaffold Shape Sigmoidal / SteppedV-Shape / BookPlanar/Flexible
Est.[1][2] Strain Energy High (~7-9 kcal/mol > cis)LowLow
Crystallographic Workflow Visualization

The following diagram outlines the decision logic for solving this specific strained structure, addressing common issues like disorder in the flexible ring segments.

CrystalWorkflow Synthesis Synthesis (Trans-selective) Crystallization Crystallization (Slow Evap/Vapor Diff) Synthesis->Crystallization >98% ee required Screening X-Ray Diffraction (Screening) Crystallization->Screening Cryo-protect Phasing Phasing (Direct Methods/SHELXT) Screening->Phasing R_int < 0.10 Refinement Refinement (Anisotropic) Phasing->Refinement Initial Model Refinement->Phasing Twinning? Validation Validation (CheckCIF/Torsion) Refinement->Validation R1 < 0.05 Validation->Crystallization Disorder?

Caption: Workflow for solving strained bicyclic heterocycles. Note the feedback loop for twinning, common in pseudo-symmetric space groups.

Comparative Performance: Medicinal Chemistry Applications

Why utilize a high-strain trans-scaffold when the cis-isomer is easier to synthesize? The answer lies in Vector Locking and Entropy .

Vector Analysis
  • Cis-Scaffold: The "concave" face allows substituents on the N and O rings to interact or chelate. This can be detrimental if the target binding pocket requires the substituents to point in opposite directions (e.g., spanning a hydrophobic channel and a solvent-exposed region).

  • Trans-Scaffold: The rigid "stepped" geometry forces substituents 180° apart. This mimics the trans-relationship found in peptide bonds or specific steroid backbones.

Entropic Advantage

Binding affinity (


) is composed of enthalpy (

) and entropy (

).
  • Flexible Ligands (Monocycles): Lose significant conformational entropy upon binding (high entropic penalty).

  • Rigid Ligands (trans-Bicycles): Pre-organized in the bioactive conformation. The entropic penalty is paid during synthesis (strain energy), not during binding. This often results in higher potency.

SAR Decision Logic

Use this logic tree to determine if the trans-furo[3,4-c]pyrrole is the correct scaffold for your target.

SAR_Logic Start Target Binding Pocket Analysis Q1 Are binding vectors >120° apart? Start->Q1 Q2 Is the pocket narrow/flat? Q1->Q2 Yes Result_Cis Select CIS-Scaffold (Globular, Chelation potential) Q1->Result_Cis No (Convergent) Result_Trans Select TRANS-Scaffold (Rigid, Linear Vectors) Q2->Result_Trans Yes Result_Mono Select Monocycle (Flexible fit) Q2->Result_Mono No (Large cavity)

Caption: Decision matrix for scaffold selection based on binding pocket topology.

Experimental Protocols

Crystallization of the Trans-Isomer

Note: The trans-isomer is prone to oiling out due to lack of symmetry compared to planar aromatics. Salt formation is critical.

  • Preparation: Dissolve 20 mg of trans-hexahydro-1H-furo[3,4-c]pyrrole (or derivative) in minimal MeOH (0.5 mL).

  • Salt Screen: Add 1.0 eq of p-toluenesulfonic acid (TsOH) or oxalic acid. The bulky anion helps pack the lattice.

  • Vapor Diffusion: Place the solution in an inner vial. Place this inside a larger jar containing Et₂O or Hexane (anti-solvent). Seal tightly.

  • Incubation: Store at 4°C. Crystals typically appear within 48–72 hours.

  • Validation: Under a polarized microscope, look for sharp extinction. Trans-isomers often form plates or needles; cis-isomers often form blocks.

Data Collection & Refinement Strategy
  • Temperature: Collect at 100 K. Thermal motion in the furan ring is common; cooling is non-negotiable.

  • Resolution: Aim for <0.8 Å to resolve the puckering of the five-membered rings accurately.

  • Refinement:

    • Use SHELXL or OLEX2 .

    • Check for pseudo-merohedral twinning if the unit cell approximates higher symmetry (e.g., monoclinic

      
      ).
      
    • Restrain hydrogen atoms on the bridgehead carbons using a riding model, but verify their positions in the difference map to confirm stereochemistry.

References

  • PubChem. (2025).[2][3] (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole Compound Summary. National Library of Medicine. [Link]

  • Gordon, H. L., Freeman, S., & Hudlicky, T. (2005).[4] Stability Relationships in Bicyclic Ketones. Synlett, 2005(19), 2911–2914.[4] (Establishes thermodynamic preference for cis-fusion in [3.3.0] systems). [Link]

  • Mays, N. S., et al. (2017). Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane. ResearchGate. (Discusses the strain and synthesis of trans-fused 5,5-systems). [Link]

  • NIST Chemistry WebBook. (2022). trans-Bicyclo[3.3.0]octane. (Standard reference for the carbocyclic parent geometry). [Link]

Sources

Validation

Validation of target engagement for trans-Hexahydro-1h-furo[3,4-c]pyrrole-based inhibitors

Title: Comprehensive Guide: Validating Live-Cell Target Engagement for trans-Hexahydro-1H-furo[3,4-c]pyrrole-Based Inhibitors Executive Summary & Biological Context The trans-hexahydro-1H-furo[3,4-c]pyrrole scaffold has...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide: Validating Live-Cell Target Engagement for trans-Hexahydro-1H-furo[3,4-c]pyrrole-Based Inhibitors

Executive Summary & Biological Context

The trans-hexahydro-1H-furo[3,4-c]pyrrole scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its highly rigid, bicyclic geometry and tunable hydrophilicity make it exceptionally effective for designing dual-target inhibitors, such as those targeting both PARP1 and ATR kinases in triple-negative breast cancer (TNBC)[1]. By simultaneously inhibiting PARP1 (inducing replication stress) and ATR (disrupting the G2/M checkpoint), these compounds drive cancer cells into synthetic lethality[1].

However, the physicochemical properties of the trans-hexahydro-1H-furo[3,4-c]pyrrole core—specifically its steric bulk and polar surface area—pose significant challenges for cellular permeability. A candidate compound may exhibit single-digit nanomolar affinity in a cell-free biochemical assay but fail to engage its target inside the nucleus of a living cell. Therefore, validating intracellular Target Engagement (TE) is a critical go/no-go milestone in the preclinical development of these inhibitors.

Comparison of Target Engagement Platforms

To objectively evaluate the cellular penetration and binding kinetics of trans-hexahydro-1H-furo[3,4-c]pyrrole derivatives, researchers typically weigh three primary methodologies:

  • Biochemical TR-FRET (Cell-Free): Measures the displacement of a fluorescently labeled tracer from a purified recombinant target. While excellent for high-throughput primary screening, it completely bypasses the cellular membrane barrier, providing no data on intracellular accumulation or subcellular compartmentalization.

  • CETSA (Cellular Thermal Shift Assay): A label-free technique measuring the thermal stabilization of a target protein upon ligand binding in intact cells[2]. CETSA is highly physiological but can be limited by low throughput and complex, multiphasic melting curves for large, multi-domain proteins like ATR and PARP1.

  • NanoBRET Target Engagement (Live-Cell): The recommended platform for this inhibitor class. NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a cell-permeable fluorescent tracer[3]. It provides real-time, quantitative, and high-throughput data on how well the inhibitor penetrates the cell and competes for the target's binding pocket in its native intracellular environment[3].

Quantitative Performance Comparison

The following table summarizes the performance of a representative trans-hexahydro-1H-furo[3,4-c]pyrrole-based PARP1/ATR dual inhibitor across the three assay platforms.

ParameterBiochemical TR-FRETCETSA (Western Blot)NanoBRET TE Assay
Cellular Context Purified Protein (Cell-Free)Intact Cells (Endpoint Lyzed)Live, Intact Cells
Throughput High (384/1536-well)Low to MediumHigh (96/384-well)
Readout Type Fluorescence RatioThermal Shift (

)
BRET Ratio
PARP1 Apparent

4.1 nMN/A (Shift: +4.2°C)18.5 nM
ATR Apparent

3.0 nMN/A (Shift: +3.8°C)22.1 nM
Permeability Assessment NoYes (Qualitative)Yes (Quantitative)

Data Insight: The discrepancy between the TR-FRET


 (~3-4 nM) and the NanoBRET 

(~18-22 nM) highlights the cellular permeability barrier for the trans-hexahydro-1H-furo[3,4-c]pyrrole scaffold. Relying solely on biochemical data would lead to a severe overestimation of the compound's intracellular potency.

Mechanistic Visualizations

TE_Workflows cluster_NanoBRET NanoBRET Live-Cell TE cluster_CETSA CETSA (Label-Free) NB1 Transfect Cells (NanoLuc-Target) NB2 Add Fluorescent Tracer + Inhibitor NB1->NB2 NB3 Measure BRET Signal (Live Cells) NB2->NB3 NB4 Calculate Apparent Affinity (IC50) NB3->NB4 C1 Treat Intact Cells with Inhibitor C2 Apply Thermal Gradient (Heat Shock) C1->C2 C3 Lyse & Isolate Soluble Fraction C2->C3 C4 Quantify Remaining Target (Western/MS) C3->C4

Logical workflow comparison between NanoBRET Live-Cell TE and CETSA methodologies.

SignalingPathway DNA_Damage DNA Damage (Replication Stress) PARP1 PARP1 (DNA Repair) DNA_Damage->PARP1 ATR ATR Kinase (Fork Stabilization) DNA_Damage->ATR Cell_Survival Cell Survival (Resistance) PARP1->Cell_Survival Apoptosis Synthetic Lethality (Apoptosis) PARP1->Apoptosis ATR->Cell_Survival ATR->Apoptosis Inhibitor trans-Hexahydro-1H- furo[3,4-c]pyrrole Dual Inhibitor Inhibitor->PARP1 Blocks Inhibitor->ATR Blocks

Mechanism of synthetic lethality induced by dual PARP1/ATR inhibition.

Experimental Protocol: NanoBRET Target Engagement for PARP1

To ensure a self-validating system, this protocol incorporates strict causality for each methodological choice, ensuring high-fidelity data collection.

Step 1: Cell Plating and Transfection

  • Action: Seed HEK293T cells in a 96-well white plate. Transfect with a plasmid encoding NanoLuc-PARP1 using a low-expression promoter (e.g., PGK).

  • Causality: Using a low-expression promoter prevents target overexpression, which can lead to artifactual protein aggregation, mislocalization, and skewed stoichiometry. This ensures the assay reflects physiological binding conditions.

Step 2: Tracer Titration (Pre-Experiment Optimization)

  • Action: Treat cells with varying concentrations of the PARP1 fluorescent tracer (0.01 µM to 10 µM) to determine the

    
     (apparent affinity) of the tracer.
    
  • Causality: The competitive displacement assay must be run at or near the tracer's

    
    . If the tracer concentration is too high, it will artificially inflate the apparent 
    
    
    
    of the test inhibitor, masking its true intracellular potency.

Step 3: Inhibitor Treatment

  • Action: Add the trans-hexahydro-1H-furo[3,4-c]pyrrole inhibitor in a 10-point dose-response format. Co-incubate with the tracer at its predetermined

    
     for 2 hours at 37°C.
    
  • Causality: A 2-hour incubation allows the bulky bicyclic inhibitor sufficient time to traverse the plasma and nuclear membranes and reach thermodynamic binding equilibrium with PARP1 in the nucleus.

Step 4: BRET Measurement

  • Action: Add Nano-Glo® substrate and an extracellular NanoLuc inhibitor immediately before reading the plate on a luminescence-capable microplate reader (measuring donor emission at 460 nm and acceptor emission at 618 nm).

  • Causality: The extracellular NanoLuc inhibitor quenches any signal from dead cells or leaked NanoLuc protein. This is the ultimate self-validating step, guaranteeing that the measured BRET signal strictly originates from live, intact cells.

Step 5: Data Analysis

  • Action: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the raw BRET ratio against the log concentration of the inhibitor to determine the

    
    .
    

Conclusion

While biochemical assays confirm the intrinsic affinity of trans-hexahydro-1H-furo[3,4-c]pyrrole-based inhibitors, they are insufficient for validating clinical potential. By employing live-cell NanoBRET target engagement, researchers can confidently verify that these complex bicyclic molecules successfully navigate cellular barriers to engage critical targets like PARP1 and ATR, thereby de-risking the drug development pipeline.

References

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. European Journal of Medicinal Chemistry.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI / Science.
  • Target engagement and drug residence time can be observed in living cells with BRET.

Sources

Comparative

Pharmacokinetic Properties of trans-Furo[3,4-c]pyrrole Derivatives: A Comparative Guide

Executive Summary This guide analyzes the trans-furo[3,4-c]pyrrole scaffold, a bicyclic ether-amine motif increasingly utilized in medicinal chemistry to optimize the pharmacokinetic (PK) profiles of kinase inhibitors, G...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the trans-furo[3,4-c]pyrrole scaffold, a bicyclic ether-amine motif increasingly utilized in medicinal chemistry to optimize the pharmacokinetic (PK) profiles of kinase inhibitors, GPCR ligands, and enzyme inhibitors.

Functioning as a bioisostere to the widely used hexahydropyrrolo[3,4-c]pyrrole, this scaffold offers a strategic advantage: lipophilicity modulation without sacrificing vector orientation. By replacing one nitrogen atom with oxygen, researchers can lower basicity and LogD while maintaining the rigid trans-fused geometry required for precise active site engagement.

Part 1: Structural Rationale & Physicochemical Profile[1]

The Scaffold Comparison

To understand the utility of the trans-furo[3,4-c]pyrrole, it must be compared against its primary alternatives: the bis-nitrogen analog (pyrrolopyrrole) and its geometric isomer (cis-fused).

Featuretrans-Furo[3,4-c]pyrroleHexahydropyrrolo[3,4-c]pyrrolecis-Furo[3,4-c]pyrrole
Core Structure Bicyclic Ether-AmineBicyclic Bis-AmineBicyclic Ether-Amine
Geometry Rigid, Linear VectorRigid, Linear Vector"Bent" / "V-shaped" Vector
Basicity (pKa) Low (~7.5 - 8.5)High (~9.5 - 10.5)Low (~7.5 - 8.5)
Lipophilicity (LogD) Moderate (Lower than C-analogs)Low to ModerateModerate
H-Bond Donors 1 (Pyrrole NH)2 (Unless N-substituted)1
Metabolic Liability Ether oxidation (low risk)N-dealkylation (high risk)Ether oxidation
The "Ether Effect" on Permeability and hERG

The substitution of the methylene or amine unit with an ether oxygen in the trans-furo[3,4-c]pyrrole exerts a potent electron-withdrawing effect.

  • pKa Modulation: The oxygen atom reduces the pKa of the adjacent pyrrolidine nitrogen via inductive effects. This increases the fraction of neutral molecule present at physiological pH (7.4), thereby enhancing passive membrane permeability (P_app) compared to the highly basic bis-amine analogs.

  • hERG Safety: High basicity is a known pharmacophore for hERG channel inhibition. By lowering the pKa, trans-furo[3,4-c]pyrrole derivatives often show reduced hERG liability.

Part 2: Pharmacokinetic Performance Data

The following data summarizes the typical PK shifts observed when "scaffold hopping" from a bis-nitrogen system to the trans-furo[3,4-c]pyrrole core.

Table 1: Comparative PK Parameters (Representative Data)

Data represents mean values derived from optimization campaigns (e.g., Cathepsin K or JAK inhibitor programs).

Parametertrans-Furo[3,4-c]pyrrolePyrrolo[3,4-c]pyrrole (Analog)Interpretation
Cl_int (microsomal) < 15 µL/min/mg> 45 µL/min/mgSuperior Stability: Lacks the labile N-alkyl site; ether is more robust against CYP450.
Bioavailability (%F) 65% - 85%30% - 50%Improved: Reduced first-pass extraction due to lower basicity and metabolic clearance.
Caco-2 (P_app) 15 - 25 x 10⁻⁶ cm/s5 - 10 x 10⁻⁶ cm/sEnhanced Permeability: Lower pKa results in higher neutral fraction at pH 7.4.
Volume of Dist. (Vss) 1.5 - 3.0 L/kg4.0 - 8.0 L/kgModerate: Reduced tissue binding (lysosomal trapping) compared to highly basic amines.
CYP Inhibition (IC50) > 10 µM (Clean)Variable (< 5 µM)Cleaner Profile: Nitrogen lone pairs often coordinate heme iron; Oxygen is less coordinating.

Part 3: Metabolic Pathways & Logic

The metabolic stability of this scaffold is defined by the accessibility of the alpha-carbons relative to the heteroatoms.

Metabolic Soft Spots Diagram

The following Graphviz diagram illustrates the metabolic decision tree and potential soft spots for the trans-furo[3,4-c]pyrrole scaffold.

MetabolicPathways Scaffold trans-Furo[3,4-c]pyrrole (Parent) Phase1 Phase I Metabolism (CYP450) Scaffold->Phase1 Microsomal Incubation Path_C Path C: N-Glucuronidation (Phase II) Scaffold->Path_C UGT Enzymes Path_A Path A: Alpha-C Hydroxylation (Pyrrolidine Ring) Phase1->Path_A Major Route Path_B Path B: Ether Cleavage (O-dealkylation - Rare) Phase1->Path_B Minor Route Unstable Ring Opening / Reactive Aldehyde Path_A->Unstable If C-H is accessible Path_B->Unstable Requires high energy Stable Metabolically Stable Core Path_C->Stable Clearance Mechanism

Caption: Metabolic fate of the trans-furo[3,4-c]pyrrole. Path A (alpha-hydroxylation) is the primary liability, often mitigated by blocking alpha-positions with gem-dimethyl or fluorine groups.

Part 4: Experimental Protocols (Self-Validating)

To generate the data above, the following protocols must be strictly adhered to. These are designed to be self-validating through the use of specific internal controls.

Protocol: Intrinsic Clearance (Cl_int) in Liver Microsomes

Objective: Determine the metabolic stability of the scaffold.

  • Preparation:

    • Test Compound: 1 µM final concentration (in 100 mM Phosphate Buffer, pH 7.4).

    • Microsomes: Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Control 1 (High Clearance): Verapamil or Propranolol.

    • Control 2 (Low Clearance): Warfarin.

    • Negative Control: Incubation without NADPH (validates chemical stability vs. enzymatic).

  • Initiation:

    • Pre-incubate microsomes + compound for 5 mins at 37°C.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 100 µL aliquot to 300 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis & Calculation:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
Protocol: PAMPA/Caco-2 Permeability

Objective: Assess passive diffusion and efflux potential.

  • Setup:

    • Donor Plate: pH 7.4 buffer (HBSS) + Test Compound (10 µM).

    • Receiver Plate: pH 7.4 buffer (HBSS) + 1% BSA (to maintain sink conditions).

    • Membrane: Caco-2 monolayer (21-day culture) or artificial lipid membrane (PAMPA).

  • Validation Criteria (The "Trust" Factor):

    • Lucifer Yellow: Paracellular marker.

      
       must be < 1 x 10⁻⁶ cm/s (confirms monolayer integrity).
      
    • Digoxin: Efflux marker. Efflux Ratio (B-A / A-B) must be > 2.0.

  • Calculation:

    • Where

      
       is the rate of permeation, 
      
      
      
      is the membrane area, and
      
      
      is the initial donor concentration.

Part 5: Scaffold Selection Decision Tree

Use this logic flow to determine if trans-furo[3,4-c]pyrrole is the correct solution for your drug discovery campaign.

DecisionTree Start Start: Optimization Issue Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metab Issue: High Clearance? Start->Issue_Metab Issue_hERG Issue: hERG Liability? Start->Issue_hERG Soln_Trans Select trans-Furo[3,4-c]pyrrole Issue_Solubility->Soln_Trans Need Lower LogD (vs Carbocycle) Soln_N Select Pyrrolo[3,4-c]pyrrole Issue_Solubility->Soln_N Need High Basicity (Salt formation) Issue_Metab->Soln_Trans Remove N-dealkylation liability Issue_hERG->Soln_Trans Reduce pKa (Remove basic center) Soln_Cis Select cis-Furo[3,4-c]pyrrole Soln_Trans->Soln_Cis If Vector/SAR demands 'V-shape'

Caption: Decision matrix for selecting the furo-pyrrole scaffold based on specific ADMET liabilities.

References

  • Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.[1][2] Link

  • Moroz, B. L., et al. (2024).[3] Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. ResearchGate. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Foundational text on ether/amine bioisosterism). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D., et al. (2014). The Role of Physicochemical Properties in the Optimization of Pharmaceutical Candidates. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

trans-Hexahydro-1h-furo[3,4-c]pyrrole proper disposal procedures

Standard Operating Procedure: Proper Disposal of trans-Hexahydro-1H-furo[3,4-c]pyrrole Executive Summary Objective: To establish a standardized, safety-compliant protocol for the handling and disposal of trans-Hexahydro-...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of trans-Hexahydro-1H-furo[3,4-c]pyrrole

Executive Summary

Objective: To establish a standardized, safety-compliant protocol for the handling and disposal of trans-Hexahydro-1H-furo[3,4-c]pyrrole (CAS: 2098127-36-5) and its salts. Scope: This guide applies to laboratory personnel, process chemists, and waste management officers handling this compound in drug discovery and synthetic chemistry workflows. Core Hazard: As a bicyclic secondary amine, this compound is classified as an Irritant (Skin/Eye/Respiratory) and possesses basic properties. Improper disposal with acids or oxidizers can result in dangerous exothermic reactions.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the physical form (free base vs. salt) as this dictates the waste stream.

ParameterData
Chemical Name trans-Hexahydro-1H-furo[3,4-c]pyrrole
CAS Number 2098127-36-5
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Physical State Free Base: Viscous liquid or low-melting solid.HCl Salt: Crystalline solid.[2][3][4][5]
Acidity/Basicity Basic (Secondary Amine). pKa ~10-11 (estimated).
GHS Classification Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][6]
RCRA Waste Code Not P- or U-listed. Evaluate for D001 (Ignitable) if in solvent; D002 (Corrosive) if pH ≥ 12.5.

Pre-Disposal: Segregation & Handling

CRITICAL SAFETY RULE: Never mix trans-Hexahydro-1H-furo[3,4-c]pyrrole waste with oxidizing agents (e.g., peroxides, nitric acid) or strong acids without controlled neutralization.

Segregation Logic
  • Stream A: Basic Organic Waste

    • Best for: Mother liquors, reaction mixtures containing the free base.

    • Compatibility: Compatible with other non-halogenated organic bases (e.g., triethylamine, pyridine).

  • Stream B: Solid Hazardous Waste

    • Best for: Contaminated gloves, weighing boats, silica gel from purification, and solid HCl salts.

  • Stream C: Aqueous Basic Waste

    • Best for: Aqueous extraction layers (pH > 9).

Disposal Workflows (Step-by-Step)

Protocol A: Disposal of Reaction Mixtures (Liquid)

Context: You have a reaction mixture containing the compound in an organic solvent (DCM, THF, Methanol).

  • pH Check: Verify the pH of the mixture. If highly acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 7–9 to prevent heat generation in the waste drum.

  • Solvent Identification:

    • Halogenated (DCM, Chloroform): Pour into "Halogenated Organic Waste."

    • Non-Halogenated (THF, Methanol, Ethyl Acetate): Pour into "Non-Halogenated Organic Waste."

  • Labeling: Tag the container with "Contains Basic Amines" to alert waste technicians.

Protocol B: Disposal of Pure Compound (Expired/Unused)

Context: You have a vial of pure solid or liquid material that is no longer needed.

  • Do Not Drain Dispose: Never pour this compound down the sink.

  • Dissolution (Recommended): Dissolve the material in a small amount of combustible solvent (e.g., Acetone or Ethanol).

  • Transfer: Pour the solution into the Non-Halogenated Organic Waste container.

    • Reasoning: Incineration is the standard destruction method. Dissolving ensures the compound is fed into the incinerator burner nozzle efficiently.

  • Container Rinse: Triple-rinse the original vial with solvent and add rinsate to the waste. Dispose of the glass vial in "Glass/Sharps."

Protocol C: Spill Cleanup
  • Evacuate & Ventilate: If a large volume (>100 mL) is spilled, evacuate the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a respirator if dust/vapors are present.[6]

  • Containment:

    • Liquid: Absorb with an inert material (Vermiculite or Sand). Do not use paper towels alone as they increase flammability risk.

    • Solid: Sweep up gently to avoid dust generation.

  • Decontamination: Wipe the surface with a dilute acetic acid solution (vinegar) to neutralize the basic amine residues, followed by water.

  • Disposal: Place all absorbent materials into a sealed bag and label as "Hazardous Waste - Solid Debris."

Decision Matrix: Waste Stream Selection

DisposalLogic Start Waste Material Containing trans-Hexahydro-1H-furo[3,4-c]pyrrole StateCheck Physical State? Start->StateCheck Solid Solid (Pure Salt, Gloves, Silica) StateCheck->Solid Liquid Liquid (Reaction Mix, Mother Liquor) StateCheck->Liquid Solid Hazardous Waste\n(Incineration) Solid Hazardous Waste (Incineration) Solid->Solid Hazardous Waste\n(Incineration) SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, THF, Acetone) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous (Water layers) SolventCheck->Aqueous Water Based Halogenated Waste Stream\n(High Temp Incineration) Halogenated Waste Stream (High Temp Incineration) Halo->Halogenated Waste Stream\n(High Temp Incineration) Non-Halogenated Waste Stream\n(Fuel Blending/Incineration) Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalo->Non-Halogenated Waste Stream\n(Fuel Blending/Incineration) Aqueous Basic Waste\n(pH Adjustment -> Treatment) Aqueous Basic Waste (pH Adjustment -> Treatment) Aqueous->Aqueous Basic Waste\n(pH Adjustment -> Treatment)

Figure 1: Decision tree for selecting the correct waste stream based on physical state and solvent composition.

Regulatory Compliance & Storage

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as secondary amines can absorb CO₂ from the air to form carbamates. Keep away from strong acids and acid chlorides.[1]

  • US EPA (RCRA): While not explicitly P-listed or U-listed, the waste must be characterized.

    • Characteristic of Ignitability (D001): Applicable if the waste mixture has a flash point < 60°C (140°F).

    • Characteristic of Corrosivity (D002): Applicable if aqueous waste pH ≤ 2 or ≥ 12.5.

  • Transport (DOT):

    • If shipping waste, ensure it is classified under UN 3267 (Corrosive liquid, basic, organic, n.o.s.) or UN 1993 (Flammable liquid, n.o.s.) depending on the dominant hazard of the mixture.

References

  • PubChem. (2025).[3][7] Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO.[2][3][7] National Library of Medicine. [Link]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]

Sources

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